Cyclopentyl 4-aminobenzoate Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
cyclopentyl 4-aminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11;/h5-8,11H,1-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVBLRYWPXCXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424234 | |
| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37005-75-7 | |
| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Synthesis of Cyclopentyl 4-aminobenzoate Hydrochloride
This guide details the synthesis, purification, and characterization of Cyclopentyl 4-aminobenzoate Hydrochloride (CAS: 37005-75-7).[1][2] It is designed for organic chemists and process development scientists requiring a robust, scalable protocol.
Target Molecule: Cyclopentyl 4-aminobenzoate Hydrochloride CAS Number: 37005-75-7 Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol Core Application: Local anesthetic intermediate; structural analog to Benzocaine.[1][2]
Executive Summary & Retrosynthetic Analysis
The synthesis of cyclopentyl 4-aminobenzoate presents a specific challenge compared to its ethyl analog (Benzocaine).[1][2] The steric bulk of the cyclopentyl group (a secondary alkyl) significantly reduces the rate of nucleophilic attack at the carbonyl carbon compared to primary alcohols. Furthermore, secondary alcohols are prone to elimination (dehydration) or substitution (alkyl halide formation) under harsh acidic conditions.[2]
Strategic Pathway Selection:
-
Pathway A: Thionyl Chloride Mediated Esterification. While standard for amino acids, this method poses a risk with secondary alcohols (cyclopentanol) due to the competing formation of cyclopentyl chloride via an
or mechanism. -
Pathway B: Acid-Catalyzed Fischer Esterification (Selected). Using concentrated sulfuric acid (
) as a catalyst in excess cyclopentanol is the preferred thermodynamic route.[1][2] It minimizes alkyl halide byproducts while effectively driving the equilibrium through water sequestration (or simply mass action).[2]
Retrosynthetic Scheme
Figure 1: Retrosynthetic breakdown showing the disconnection at the ester linkage.
Experimental Protocol: Fischer Esterification
Materials & Reagents
| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 4-Aminobenzoic Acid (PABA) | Limiting Reagent | 1.0 | 137.14 | 13.7 g |
| Cyclopentanol | Reactant & Solvent | 10.0 | 86.13 | ~86 g (90 mL) |
| Sulfuric Acid (conc. 98%) | Catalyst | 1.5 | 98.08 | ~8 mL |
| Sodium Carbonate (sat.[1][2] aq.) | Neutralization | N/A | 105.99 | As required |
| HCl (4M in Dioxane) | Salt Formation | 1.1 | 36.46 | ~28 mL |
Step-by-Step Methodology
Phase 1: Esterification Reaction[1][2][3]
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl₂) to exclude atmospheric moisture.[2]
-
Charging: Add 13.7 g (0.1 mol) of PABA to the flask.
-
Solvent Addition: Add 90 mL of Cyclopentanol . PABA may not dissolve completely at room temperature.[2]
-
Catalyst Activation: Critically, cool the mixture to 0–5°C in an ice bath. Add 8 mL of concentrated H₂SO₄ dropwise over 15 minutes.
-
Reflux: Heat the mixture to reflux (approx. 140–145°C) for 6–8 hours .
Phase 2: Workup & Isolation (Free Base)[2]
-
Quench: Cool the reaction mixture to room temperature. Pour the contents slowly into 300 mL of ice-cold water with vigorous stirring.
-
Neutralization: Slowly add saturated Sodium Carbonate (
) solution until the pH reaches ~8–9.-
Observation: The protonated amine deprotonates, and the free base ester will precipitate as an oil or solid. Since cyclopentanol has limited water solubility, you may see an oily layer.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .
-
Why: This extracts the product and the excess cyclopentanol.
-
-
Washing: Wash the combined organic layers with:
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 3: Hydrochloride Salt Formation[1][2]
-
Dissolution: Dissolve the crude oily residue in a minimal amount of dry Diethyl Ether or Dichloromethane (DCM) (approx. 50–100 mL).
-
Salt Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with stirring.
-
Crystallization: A white precipitate of Cyclopentyl 4-aminobenzoate Hydrochloride will form immediately.[1][2]
-
Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ether to remove colored impurities.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Process Logic & Troubleshooting
The following diagram illustrates the decision matrix for the workup, ensuring high purity.
Figure 2: Workup and purification logic flow.
Characterization & Quality Control
To validate the synthesis (Trustworthiness Pillar), compare your results against these expected parameters.
Expected Physical Properties[4][5]
-
Melting Point: 178–182°C (Decomposes).[2] Note: HCl salts of PABA esters typically melt in this range; the free base would melt significantly lower.
-
Solubility: Soluble in water (moderate), ethanol, methanol. Insoluble in diethyl ether (salt form).[2]
Spectroscopic Data (Simulated for Verification)
If you run NMR, look for these diagnostic signals:
-
¹H NMR (DMSO-d₆, 400 MHz):
Safety & Handling
-
Cyclopentanol: Flammable liquid.[2] Irritant. Ensure good ventilation.[2]
-
Sulfuric Acid: Corrosive.[2] Causes severe skin burns.[2] Use gloves and face shield.[2]
-
HCl (Dioxane): Fuming, corrosive.[2] Handle in a fume hood.
-
Reaction Pressure: The reaction is run at reflux; ensure the system is open to a drying tube, not sealed (explosion risk).
References
-
Fischer Esterification Mechanism
-
Synthesis of PABA Esters (General Protocol)
-
Cyclopentyl 4-aminobenzoate Hydrochloride Data
-
Thionyl Chloride Reactivity with Secondary Alcohols
Sources
- 1. 5327-91-3,(4-Ethoxy-phenoxy)-acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. chemscene.com [chemscene.com]
- 3. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride - Google Patents [patents.google.com]
- 4. Methyl 4-aminobenzoate hydrochloride 95.00% | CAS: 63450-84-0 | AChemBlock [achemblock.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aablocks.wordpress.com [aablocks.wordpress.com]
- 7. DICYCLOHEXYL PHTHALATE (84-61-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. Ethyl 4-dimethylaminobenzoate (10287-53-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Core Mechanism of Action of Cyclopentyl 4-aminobenzoate HCl
Preamble: A Structurally-Informed Mechanistic Investigation
Cyclopentyl 4-aminobenzoate hydrochloride is a compound whose specific pharmacological data is not extensively documented in publicly accessible literature. However, its chemical architecture—a quintessential ester of para-aminobenzoic acid (PABA)—places it firmly within the well-established class of ester-type local anesthetics. This guide, therefore, is constructed upon a foundation of expert deduction, drawing from the vast body of knowledge surrounding structurally analogous and clinically utilized agents such as procaine, benzocaine, and tetracaine.[1][2][3] We will dissect the molecule's structure to predict its function, outlining the core mechanism of action, the anticipated pharmacokinetic profile, and the rigorous experimental protocols required to validate these hypotheses. This document serves as both a theoretical framework and a practical guide for the scientific investigation of this putative local anesthetic.
Molecular Architecture and Physicochemical Rationale
The anesthetic potential of Cyclopentyl 4-aminobenzoate HCl is intrinsically linked to its molecular structure, which comprises three critical moieties:
-
A Lipophilic Aromatic Core: The para-aminobenzoic acid (PABA) ring system provides the necessary lipophilicity for the drug to traverse the lipid-rich nerve sheath and axonal membrane to reach its target.[2]
-
An Intermediate Ester Linkage: This ester bond connects the aromatic core to the alcohol group. It is the key site of metabolism by plasma esterases, a defining characteristic of this class of anesthetics that dictates their duration of action.[4]
-
A Hydrophilic Terminal Amine (as a Hydrochloride Salt): The primary amine group on the PABA ring is crucial. In its hydrochloride salt form, the molecule is water-soluble, making it suitable for formulation.[5][6] In the physiological environment, this amine group exists in a pH-dependent equilibrium between its protonated, charged (cationic) form and its uncharged (base) form. This equilibrium is fundamental to its mechanism of action.[7] The cyclopentyl group, forming the ester, contributes significantly to the overall lipophilicity of the molecule, which is expected to enhance its potency and duration of action compared to smaller alkyl esters.[8]
The Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for all local anesthetics is the reversible blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[2][9] By inhibiting these channels, the drug prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the generation and conduction of action potentials.[7][8] This results in a loss of sensation in the area supplied by the affected nerve.
The interaction is not static but is dynamically influenced by the conformational state of the channel, a concept known as the Modulated Receptor Hypothesis .[10][11]
-
Resting State: The channel is closed but capable of opening. Local anesthetics have a low affinity for the channel in this state.
-
Open State: The channel is open upon nerve stimulation, allowing Na+ influx. The affinity of the drug for the channel increases.
-
Inactivated State: Shortly after opening, the channel enters a refractory, inactivated state. Local anesthetics exhibit the highest affinity for this state, binding to and stabilizing it.[4]
This state-dependent binding explains the phenomenon of use-dependent blockade , where the anesthetic effect is more pronounced in rapidly firing neurons (as seen in pain states) because more channels are cycling through the open and inactivated states, providing more high-affinity binding opportunities for the drug.[10][12]
Pathway to the Binding Site
The drug must first reach its binding site, which is located within the inner pore of the sodium channel.[9][13] This is achieved through a two-step process governed by the molecule's ionization state:
-
Membrane Permeation (Hydrophobic Pathway): Upon injection into tissues with a physiological pH (~7.4), a fraction of the protonated, water-soluble drug converts to its uncharged, lipid-soluble base form. This neutral form readily diffuses across the nerve cell membrane into the axoplasm.[7]
-
Channel Binding (Hydrophilic Pathway): Once inside the neuron, the axoplasmic pH causes the drug to re-equilibrate, and a significant portion becomes protonated again. This charged, cationic form is the primary species that binds to the local anesthetic receptor site within the open or inactivated sodium channel, physically occluding it and preventing ion flow.[7][13]
Caption: Drug pathway to the sodium channel binding site.
Predicted Pharmacokinetic Profile
The clinical efficacy of an anesthetic is determined by its absorption, distribution, metabolism, and excretion (ADME).
-
Absorption: The rate of absorption depends on the vascularity of the injection site and the drug's lipophilicity. The cyclopentyl group likely confers high lipophilicity, suggesting potent anesthetic activity but potentially a slower onset if it binds extensively to fatty tissue before reaching the nerve.
-
Distribution: After systemic absorption, ester-type local anesthetics are distributed throughout the body.
-
Metabolism: This is the most critical pharmacokinetic parameter for ester-type anesthetics. Cyclopentyl 4-aminobenzoate is expected to undergo rapid hydrolysis by plasma pseudocholinesterases into its two primary metabolites: para-aminobenzoic acid (PABA) and cyclopentanol . The rate of this hydrolysis directly determines the drug's duration of action and its systemic toxicity profile. PABA is a known allergen in some individuals, a characteristic shared by many ester anesthetics.[4]
-
Excretion: PABA and cyclopentanol (or its further metabolites) are water-soluble and will be excreted by the kidneys.[6]
Caption: Predicted metabolic pathway of Cyclopentyl 4-aminobenzoate.
Experimental Protocols for Mechanistic Validation
To transition from a predicted to a confirmed mechanism of action, a series of standardized, self-validating experimental protocols must be employed.
Protocol: Characterization of Sodium Channel Blockade via Patch-Clamp Electrophysiology
Objective: To quantify the tonic and use-dependent inhibitory effects of Cyclopentyl 4-aminobenzoate HCl on a specific voltage-gated sodium channel isoform (e.g., Nav1.7, crucial for pain signaling).
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK-293) heterologously expressing the human Nav1.7 channel. Culture cells to 70-80% confluency under standard conditions (37°C, 5% CO2).
-
Electrophysiology Rig: Use a whole-cell patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
Establish a high-resistance (>1 GΩ) seal and achieve whole-cell configuration.
-
Hold the cell membrane potential at -120 mV.
-
-
Voltage Protocols & Data Acquisition:
-
Tonic Block: From the holding potential, apply a 20 ms depolarizing step to 0 mV every 20 seconds (0.05 Hz) to elicit a sodium current. After establishing a stable baseline, perfuse the bath with increasing concentrations of Cyclopentyl 4-aminobenzoate HCl (e.g., 1 µM to 1 mM). Measure the peak inward current at each concentration.
-
Use-Dependent Block: From a holding potential of -120 mV, apply a train of 50 depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz. Record the peak current for each pulse. Perform this protocol first in the control external solution and then after application of a fixed concentration of the drug (e.g., the determined IC50 for tonic block).
-
-
Data Analysis:
-
For tonic block, plot the fractional block ((I_control - I_drug) / I_control) against the drug concentration and fit the data with a Hill equation to determine the IC50.
-
For use-dependent block, normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate and extent of current reduction between control and drug conditions.
-
Caption: Workflow for patch-clamp electrophysiology experiments.
Protocol: In Vivo Efficacy Assessment using a Sciatic Nerve Block Model
Objective: To determine the onset, duration, and potency of the sensory and motor blockade produced by Cyclopentyl 4-aminobenzoate HCl in a preclinical model.
Methodology:
-
Animal Model: Utilize adult male Sprague-Dawley rats (250-300g). Anesthetize the animals with isoflurane.
-
Drug Preparation: Prepare sterile solutions of Cyclopentyl 4-aminobenzoate HCl at various concentrations (e.g., 0.25%, 0.5%, 1.0%) in saline. Include a vehicle-only control group and a positive control group (e.g., lidocaine 1%).
-
Injection Procedure: In the prone position, identify the sciatic notch. Using a 27-gauge needle, inject a fixed volume (e.g., 0.2 mL) of the test or control solution perineurally.
-
Assessment of Blockade:
-
Sensory Block (Nociception): At set time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120 min) post-injection, apply a noxious stimulus (e.g., thermal via Hargreaves test or mechanical via von Frey filaments) to the plantar surface of the ipsilateral (injected) and contralateral (control) hind paws. Record the paw withdrawal latency or threshold. A successful block is defined as a significant increase in latency/threshold compared to baseline.
-
Motor Block: At the same time points, observe the animal's gait and righting reflex. A motor score can be assigned (e.g., 0=normal, 1=limp, 2=full paralysis).
-
-
Data Analysis:
-
Onset of action: Time to the first observation of a successful block.
-
Duration of action: Time from onset until the return of sensory/motor function to baseline levels.
-
Plot the percentage of animals blocked at each time point for each concentration to generate dose-response curves.
-
Data Presentation: Predicted Outcomes
The following tables summarize hypothetical, yet plausible, data that could be generated from the aforementioned experiments, providing a quantitative framework for the drug's predicted profile.
Table 1: Predicted Electrophysiological Properties
| Parameter | Cyclopentyl 4-aminobenzoate HCl | Lidocaine (Reference) |
|---|---|---|
| Tonic Block IC50 (Nav1.7) | 85 µM | 150 µM |
| Use-Dependent Block | Moderate-to-Strong | Strong |
| (10 Hz stimulation) | | |
Table 2: Predicted In Vivo Anesthetic Profile (Rat Sciatic Nerve Block)
| Concentration | Onset of Sensory Block | Duration of Sensory Block |
|---|---|---|
| 0.5% | ~5 minutes | ~75 minutes |
| 1.0% | ~3 minutes | ~120 minutes |
| 1.0% Lidocaine | ~2 minutes | ~60 minutes |
Conclusion
Based on a rigorous analysis of its chemical structure, Cyclopentyl 4-aminobenzoate HCl is predicted to function as a potent, ester-type local anesthetic. Its core mechanism of action is the reversible, state-dependent blockade of voltage-gated sodium channels within neuronal membranes. The presence of the cyclopentyl moiety is anticipated to enhance its lipophilicity, likely resulting in high potency and a clinically useful duration of action, which is ultimately governed by its rate of hydrolysis by plasma esterases. While this guide provides a robust theoretical and practical framework for its investigation, the hypotheses presented herein require direct experimental validation through the detailed protocols outlined. Successful validation would confirm its place within the armamentarium of local anesthetic agents and open avenues for further drug development.
References
-
Blockade of Na+ and K+ currents by local anesthetics in the dorsal horn of the neurons of the spinal cord. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis and biological activities of local anesthetics. RSC Publishing. [Link]
-
Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, Rockefeller University Press. [Link]
-
Mechanism of local anesthetic drug action on voltage-gated sodium channels. PubMed, National Center for Biotechnology Information. [Link]
-
Local Anesthetic Anchoring to Cardiac Sodium Channels. Circulation Research, AHA/ASA Journals. [Link]
-
Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. BJA: British Journal of Anaesthesia, Oxford Academic. [Link]
-
Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLOS One. [Link]
-
Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. ResearchGate. [Link]
-
Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. ResearchGate. [Link]
-
Synthesis and biological activities of local anesthetics. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis of Local Anesthetics derived from aminobenzoic acid. Blogspot. [Link]
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. [Link]
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. PMC, PubMed Central. [Link]
-
Block of peripheral nerve sodium channels selectively inhibits features of neuropathic pain in rats. PubMed, National Center for Biotechnology Information. [Link]
-
What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Quora. [Link]
-
Essentials of Local Anesthetic Pharmacology. PMC, National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. ResearchGate. [Link]
-
[FREE] Write out the reaction between ethyl 4-aminobenzoate and hydrochloric acid. Brainly. [Link]
-
What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Quora. [Link]
-
Pharmacokinetic examination of p-aminobenzoic acid passage through the placenta and the small intestine in rats. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic examination of p-aminobenzoic acid passage through the placenta and the small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Block of peripheral nerve sodium channels selectively inhibits features of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Blockade of Na+ and K+ currents by local anesthetics in the dorsal horn neurons of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
A Technical Guide to Investigating the Potential Biological Activity of PABA Cyclopentyl Ester HCl
Abstract
Para-aminobenzoic acid (PABA) and its ester derivatives are a well-established class of molecules, primarily recognized for their local anesthetic properties.[1] This technical guide addresses the novel compound, PABA cyclopentyl ester HCl, for which there is a notable absence of published biological data. In lieu of existing research, this document serves as a comprehensive roadmap for its initial investigation. We hypothesize that, based on its structural similarity to other PABA esters like benzocaine and procaine, PABA cyclopentyl ester HCl will exhibit local anesthetic activity by modulating voltage-gated sodium channels. This guide provides a structured, multi-tiered research framework—from foundational in vitro characterization to in vivo efficacy models—designed to rigorously assess this hypothesis. Detailed, field-proven protocols are provided for each experimental stage, alongside a rationale for their inclusion, ensuring a self-validating and scientifically sound approach to characterizing this novel chemical entity.
Introduction: The Rationale for Investigation
The ester derivatives of para-aminobenzoic acid (PABA) are foundational molecules in pharmacology, most notably as local anesthetics that reversibly block nerve impulse conduction.[1] The core structure consists of a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group.[2] Variations in the alcohol moiety of the ester group can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrolysis rate, which in turn influence its anesthetic potency, onset, and duration of action.
PABA cyclopentyl ester HCl is a novel analog in this class. The introduction of a cyclopentyl group, a moderately lipophilic and sterically distinct moiety, presents an intriguing modification. Cyclopentyl groups are utilized in drug design to modulate properties like metabolic stability and receptor binding.[3] Given the established mechanism of PABA esters, it is logical to hypothesize that PABA cyclopentyl ester HCl will function as a local anesthetic by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][4] This guide outlines a systematic and robust preclinical workflow to test this hypothesis and establish a foundational biological profile for the compound. All proposed studies should adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability for potential regulatory submissions.[5][6][7][8][9]
Postulated Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The canonical mechanism for PABA ester local anesthetics involves the inhibition of VGSCs, which are critical for the propagation of action potentials along nerve axons.[2] We postulate that PABA cyclopentyl ester HCl follows this pathway. The uncharged, lipophilic form of the molecule is expected to penetrate the neuronal membrane. Inside the axoplasm, it will likely establish an equilibrium where the protonated, cationic form binds to a specific receptor site within the pore of the VGSC, stabilizing the channel in its inactivated state and preventing the influx of sodium ions required for membrane depolarization.[1]
Caption: Postulated signaling pathway for PABA cyclopentyl ester HCl.
Tier 1: Foundational In Vitro Characterization
The initial phase of investigation focuses on confirming the primary hypothesis of VGSC interaction and establishing a basic safety profile at the cellular level.
Primary Target Engagement: Voltage-Gated Sodium Channel Assay
The first critical experiment is to determine if PABA cyclopentyl ester HCl directly interacts with and inhibits its putative target, the VGSC. An automated, high-throughput electrophysiology assay provides a robust and efficient method for this determination.[10][11]
Experimental Protocol: Automated Patch Clamp Assay for hNaV1.5
-
Cell Culture: Utilize a stable cell line, such as HEK293, recombinantly expressing the human cardiac voltage-gated sodium channel, hNaV1.5.[12] This subtype is a well-characterized target for local anesthetics and is part of the standard cardiac safety panel.[12]
-
Compound Preparation: Prepare a stock solution of PABA cyclopentyl ester HCl in a suitable vehicle (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Assay Execution (Automated Platform):
-
Load the prepared cell suspension and compound plate into an automated patch-clamp system (e.g., SyncroPatch 768PE, IonWorks Quattro).[10][11]
-
Establish a stable whole-cell recording configuration.
-
Apply a standardized voltage protocol to elicit NaV1.5 currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -15 mV).[13]
-
Record baseline currents in the vehicle solution.
-
Apply test compound concentrations and record the resulting inhibition of the peak sodium current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each compound concentration relative to the baseline.
-
Plot the concentration-response data and fit to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).
-
Use a known NaV1.5 blocker, such as Lidocaine or Tetracaine, as a positive control to validate assay performance.[12]
-
General Cellular Health: Cytotoxicity Assessment
It is crucial to distinguish between specific pharmacological activity and general cytotoxicity. The MTT assay is a standard, cost-effective colorimetric method to assess cell viability and metabolic activity.[14][15]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant neuronal cell line (e.g., SH-SY5Y) and a non-neuronal control line (e.g., HEK293) into 96-well plates and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with the same concentration range of PABA cyclopentyl ester HCl used in the NaV channel assay for a defined period (e.g., 24 or 48 hours).[14]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[16][17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells. Determine the CC₅₀ (the concentration at which 50% of cell viability is lost).
| Parameter | PABA Cyclopentyl Ester HCl (Hypothetical Data) | Lidocaine (Reference) |
| hNaV1.5 IC₅₀ (µM) | 15 | 50 |
| SH-SY5Y CC₅₀ (µM) | >100 | >200 |
| HEK293 CC₅₀ (µM) | >100 | >200 |
| Selectivity Index (CC₅₀/IC₅₀) | >6.7 | >4 |
| Table 1: Hypothetical In Vitro Characterization Data. |
A favorable outcome from this tier would be a potent IC₅₀ for NaV1.5 with a CC₅₀ value that is significantly higher, indicating a good therapeutic window where the compound is active at its target at concentrations that are not generally toxic to cells.
Tier 2: Preclinical Safety and Off-Target Liability
Before proceeding to in-vivo efficacy studies, it is imperative to assess potential cardiac liability, a known risk for compounds that modulate ion channels.
Cardiac Safety: hERG Channel Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT prolongation and a risk of life-threatening arrhythmias like Torsades de Pointes.[19][20] This assay is a mandatory part of preclinical safety assessment.[19][21]
Experimental Protocol: hERG Manual Patch Clamp Assay
-
Methodology: Follow a similar manual or automated patch clamp protocol as described for NaV1.5, but using a cell line stably expressing the hERG channel.[20]
-
Voltage Protocol: Utilize a specific hERG voltage protocol recommended by regulatory agencies, which typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic "tail current."[13][22]
-
Temperature: Conduct the experiment at or near physiological temperature (35-37°C), as hERG channel kinetics and drug binding can be temperature-sensitive.[13]
-
Data Analysis: Determine the IC₅₀ for hERG inhibition. A high IC₅₀ value (and thus a large margin relative to the therapeutic concentration) is desirable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. ijper.org [ijper.org]
- 4. Local Anaesthesia [theplasticsfella.com]
- 5. Good Laboratory Practices in preclinical research compliance | ZeClinics [zeclinics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mmsholdings.com [mmsholdings.com]
- 8. safetyculture.com [safetyculture.com]
- 9. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. fda.gov [fda.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. fda.gov [fda.gov]
- 20. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 21. criver.com [criver.com]
- 22. fda.gov [fda.gov]
Navigating the Labyrinth: A Technical Guide to the Preliminary Toxicity Screening of Cyclopentyl 4-aminobenzoate HCl
This guide provides a comprehensive framework for conducting the preliminary toxicity screening of the novel chemical entity, Cyclopentyl 4-aminobenzoate HCl. As a hydrochloride salt of an aminobenzoate ester, this compound shares structural similarities with various biologically active molecules, including local anesthetics and ultraviolet (UV) filters.[1][2] A thorough and staged toxicological evaluation is therefore imperative to characterize its potential hazards and inform subsequent development decisions. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and strategic insights to ensure scientific rigor and regulatory alignment.
Compound Profile and Rationale for Screening
Cyclopentyl 4-aminobenzoate HCl is an aromatic ester with a primary amino group, a cyclopentyl ester moiety, and a hydrochloride salt form to enhance solubility. The 4-aminobenzoic acid (PABA) backbone is a known component in various biological contexts and can undergo metabolic transformations.[2][3][4] The ester linkage is susceptible to hydrolysis by esterases present in plasma and tissues, potentially releasing PABA and cyclopentanol.[5] Understanding the toxicity of both the parent compound and its potential metabolites is a cornerstone of this screening strategy.
The preliminary toxicity screening is designed to provide an initial assessment of the compound's biological activity and potential for adverse effects. This early-stage evaluation is crucial for identifying potential liabilities that could hinder further development, thereby saving significant time and resources.[6] The proposed screening cascade is a multi-tiered approach, starting with in vitro assays to minimize animal use and progressing to limited in vivo studies as necessary, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).
A Tiered Approach to Toxicity Screening
A tiered or hierarchical testing strategy provides a logical and efficient framework for assessing the toxicological profile of a new chemical entity. This approach begins with rapid, high-throughput in vitro assays and progresses to more complex and resource-intensive studies only when warranted by the initial findings.
Caption: A tiered workflow for the preliminary toxicity screening of Cyclopentyl 4-aminobenzoate HCl.
Tier 1: In Vitro Assessment
The initial tier of testing focuses on in vitro assays to evaluate the compound's potential to cause cellular damage and genetic mutations. These assays are fundamental for early-stage hazard identification.[7]
In Vitro Cytotoxicity
Rationale: Cytotoxicity assays are essential for determining the concentration range at which a compound elicits a toxic response in cells. This information is critical for dose selection in subsequent, more complex assays, such as genotoxicity tests. A variety of assays are available, each with its own principle, advantages, and disadvantages. For a comprehensive initial screen, employing assays that measure different cellular endpoints is recommended.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver cell toxicity or HaCaT for dermal exposure) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a stock solution of Cyclopentyl 4-aminobenzoate HCl in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Assay | Cell Line | Endpoint | IC50 (µM) |
| MTT | HepG2 | Metabolic Activity | To be determined |
| SRB | HaCaT | Total Protein | To be determined |
| LDH | A549 | Membrane Integrity | To be determined |
Genotoxicity Assessment
Rationale: Genotoxicity assays are designed to detect the potential of a compound to damage cellular DNA, which can lead to mutations and potentially cancer.[10] A standard initial battery for genotoxicity includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell assay to assess chromosomal damage (e.g., the in vitro micronucleus assay).[11]
3.2.1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage leading to gene mutations.[12] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) and assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[13] The inclusion of a mammalian liver extract (S9) is crucial to simulate metabolic activation, as some compounds only become mutagenic after metabolism.[10]
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol is based on the principles outlined in OECD Guideline 471.[10]
Step-by-Step Methodology:
-
Strain Preparation: Prepare overnight cultures of the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[14]
-
Metabolic Activation: Prepare the S9 mix from the liver of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).[13]
-
Test Compound Preparation: Dissolve Cyclopentyl 4-aminobenzoate HCl in a suitable solvent at several concentrations.
-
Plate Incorporation: To molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer (for the non-activation condition).[12]
-
Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.[13]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
3.2.2. In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to assess the potential of a compound to cause chromosomal damage.[15] It detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[16]
Experimental Protocol: In Vitro Micronucleus Assay
This protocol is based on the principles outlined in OECD Guideline 487.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) to a sufficient density.
-
Compound Exposure: Treat the cells with at least three concentrations of Cyclopentyl 4-aminobenzoate HCl, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours).[11] The highest concentration should induce some level of cytotoxicity.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.[17]
-
Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15]
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Caption: Decision-making workflow for in vitro genotoxicity assessment.
Tier 2: Acute In Vivo Toxicity
Rationale: If significant in vitro toxicity is observed, or if the intended use of the compound necessitates an early in vivo assessment, an acute oral toxicity study is the next logical step. These studies provide information on the potential adverse effects of a single, high dose of a substance and help in classifying the compound for hazard.[18] Several OECD guidelines (420, 423, and 425) describe methods for acute oral toxicity testing that aim to reduce the number of animals used.[19][20][21]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
The Fixed Dose Procedure is a method for assessing acute oral toxicity that avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[19]
Step-by-Step Methodology:
-
Animal Selection: Use a small number of a single sex of a standard rodent species (typically female rats).
-
Dose Level Selection: Based on the in vitro cytotoxicity data and any available information on structurally similar compounds, select a starting dose from the fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Dosing: Administer a single oral dose of Cyclopentyl 4-aminobenzoate HCl to the animals.
-
Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for at least 14 days.[22] Record all clinical signs, body weight changes, and any mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Dose Adjustment (if necessary): If toxicity is observed at the starting dose, re-test at a lower dose level. If no toxicity is seen, test at a higher dose level. This stepwise procedure continues until the dose that causes evident toxicity or no effect is identified.
-
Classification: Based on the presence or absence of toxicity at specific dose levels, the compound can be classified according to the Globally Harmonised System (GHS) for chemical classification.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Changes | Gross Necropsy Findings |
| e.g., 300 | e.g., 5 | To be determined | To be determined | To be determined | To be determined |
| e.g., 2000 | e.g., 5 | To be determined | To be determined | To be determined | To be determined |
Conclusion and Future Directions
The preliminary toxicity screening of Cyclopentyl 4-aminobenzoate HCl, as outlined in this guide, provides a robust and ethically considerate framework for initial hazard identification. The data generated from this tiered approach will be instrumental in making informed decisions about the continued development of this compound. Positive findings in any of the assays would trigger further, more specific toxicological investigations, such as repeated dose toxicity studies, developmental and reproductive toxicity studies, and carcinogenicity bioassays, to fully characterize the compound's safety profile.
References
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). [No source provided]
- Ames Test Protocol. (2025, October 13).
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare. Retrieved from [Link]
- Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD.
-
OECD Test Guideline 423: Acute Oral Toxicity. (2001, December 17). ResearchGate. Retrieved from [Link]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). [No source provided]
-
AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved from [Link]
- An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019, May 13). JoVE.
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]
- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD.
- Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. (2022, September 2). [No source provided]
- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15).
-
Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]
- The Ames test: a methodological short review. (n.d.). [No source provided]
- Genetic Toxicology. (2025, April 25). [No source provided]
-
Metabolites of esters, especially 4-aminobenzoic acid (PABA), which is... (n.d.). ResearchGate. Retrieved from [Link]
- The folate precursor p-aminobenzoate is reversibly converted to its glucose ester in the plant cytosol. (2003, June 6). PubMed.
- Metabolism of ethyl 4-aminobenzoate in the isolated single-pass perfused rabbit ear. (n.d.). [No source provided]
- The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. (2016, August 22). RSC Publishing.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Safety Data Sheet. (2021, May 1). Angene Chemical.
- SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2024, August 6). MilliporeSigma.
- SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
- Sigma-Aldrich - Safety Data Sheet. (2015, June 12). [No source provided]
- SAFETY D
- SAFETY D
-
General toxicology studies for crop protection. (n.d.). Labcorp. Retrieved from [Link]
-
Preclinical Toxicology Studies. (n.d.). Ichor Life Sciences. Retrieved from [Link]
- Ethyl-d5 4-Aminobenzoate - Safety D
- Toward the Synthesis and Biological Screening of a Cyclotetrapeptide from Marine Bacteria. (2010, December 30). [No source provided]
- 4-Aminobenzoic Acid - SAFETY DATA SHEET. (2017, May 23). [No source provided]
- CiToxIAB4. (2013, January 30).
- 4-Aminobenzoic acid - SAFETY DATA SHEET. (2009, September 26). [No source provided]
- Screening a novel class of anticoagulants for multi-organ toxicity using Fischer 344 rats: involvement of clinical and anatomic pathologists in the early drug development process. (2007, June 15). PubMed.
Sources
- 1. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The folate precursor p-aminobenzoate is reversibly converted to its glucose ester in the plant cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of ethyl 4-aminobenzoate in the isolated single-pass perfused rabbit ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ttslaboratuvar.com [ttslaboratuvar.com]
- 11. criver.com [criver.com]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Genetic Toxicology [ntp.niehs.nih.gov]
- 15. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. Screening a novel class of anticoagulants for multi-organ toxicity using Fischer 344 rats: involvement of clinical and anatomic pathologists in the early drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Hydrophobic Access Block in Voltage-Gated Sodium Channels using Cyclopentyl 4-aminobenzoate HCl
Introduction & Mechanistic Rationale
Cyclopentyl 4-aminobenzoate (CPE) is a lipophilic ester of 4-aminobenzoic acid (PABA), structurally homologous to benzocaine (ethyl 4-aminobenzoate) and butamben (butyl 4-aminobenzoate). Unlike charged local anesthetics (e.g., lidocaine, QX-314) that require open-channel access from the intracellular side, CPE is predominantly neutral at physiological pH (
Scientific Premise: CPE is utilized to probe the hydrophobic access pathway of the local anesthetic receptor site located on the S6 transmembrane segments of Voltage-Gated Sodium Channels (Nav). Because it is uncharged at pH 7.4, it partitions directly into the lipid bilayer and accesses the binding site laterally through the channel's hydrophobic fenestrations.
Key Experimental Goals:
-
Quantify Affinity for Inactivated States: Neutral anesthetics show a marked preference for the inactivated state over the resting state.
-
Measure Voltage-Shift ($ \Delta V_{1/2} $): The hallmark of this mechanism is a hyperpolarizing shift in the steady-state inactivation curve.
-
Assess Frequency Dependence: Differentiate between tonic block (resting) and phasic block (use-dependent), although neutral blockers typically exhibit faster recovery than charged blockers.
Pre-Experimental Setup
Compound Handling & Solubility
-
Compound: Cyclopentyl 4-aminobenzoate Hydrochloride.
-
Molecular Weight: ~241.7 g/mol (HCl salt).
-
Solubility Note: While the HCl salt improves aqueous solubility compared to the free base, the compound remains highly lipophilic. Direct dissolution in bath solution may lead to slow precipitation or adsorption to tubing.
Preparation Protocol:
-
Stock Solution: Dissolve 24.17 mg in 1 mL DMSO (anhydrous) to create a 100 mM stock. Vortex for 1 minute.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute the stock into the Extracellular Bath Solution immediately prior to recording.
-
Target Concentrations: 10
M – 1 mM. -
Vehicle Control: Ensure the final DMSO concentration is
to avoid vehicle-induced current suppression.
-
Solutions (Whole-Cell Voltage Clamp)
| Solution | Component | Concentration (mM) | Function |
| Intracellular | CsF | 135 | Blocks K+ currents; F- stabilizes seals. |
| (Pipette) | NaCl | 10 | Sets |
| EGTA | 10 | Buffers intracellular Ca2+. | |
| HEPES | 10 | pH Buffer.[1][2] | |
| pH / Osm | 7.3 (CsOH) / 285 mOsm | ||
| Extracellular | NaCl | 140 | Charge carrier. |
| (Bath) | KCl | 3 | Sets |
| CaCl2 | 1 | Physiological divalent. | |
| MgCl2 | 1 | Physiological divalent. | |
| HEPES | 10 | pH Buffer.[1][2] | |
| Glucose | 10 | Osmotic balance/metabolism. | |
| pH / Osm | 7.4 (NaOH) / 300 mOsm |
Electrophysiology Protocols
System: Whole-cell patch clamp (e.g., HEKA EPC10 or Axon MultiClamp 700B). Cells: HEK293 stably expressing Nav1.7, Nav1.8, or Nav1.5; or dissociated DRG neurons.
Protocol A: Steady-State Inactivation (The "Shift" Assay)
Rationale: This is the most sensitive assay for Cyclopentyl 4-aminobenzoate. The drug stabilizes the inactivated conformation, causing the availability curve to shift leftward (hyperpolarizing direction).
Step-by-Step:
-
Holding Potential: -100 mV (ensure channels are recovered).
-
Conditioning Pulse: Apply a 500 ms prepulse ranging from -120 mV to -10 mV in 10 mV increments.
-
Test Pulse: Step to 0 mV (or peak activation voltage) for 20 ms to measure available channels.
-
Cycle Time: 5 seconds (allow full recovery between sweeps).
-
Execution: Run control trace
Perfuse CPE (wait 3-5 mins for equilibrium) Run drug trace.
Protocol B: Use-Dependent Block (Phasic Block)
Rationale: To determine if the drug accumulates in the channel during high-frequency firing.[3]
Step-by-Step:
-
Holding Potential: -100 mV.
-
Train: Apply a train of 20 pulses to 0 mV (20 ms duration) at 10 Hz and 20 Hz .
-
Analysis: Normalize the peak current of the
-th pulse ( ) to the first pulse ( ).-
Expectation: Neutral lipophilic blockers like CPE often show less pronounced use-dependence compared to charged lidocaine derivatives because they can exit the channel rapidly via the lipid phase during the inter-pulse interval.
-
Visualization of Workflow
Caption: Experimental workflow for characterizing Cyclopentyl 4-aminobenzoate modulation of Nav channels.
Mechanistic Insight & Data Analysis[4]
The Hydrophobic Access Pathway
Cyclopentyl 4-aminobenzoate operates via the Modulated Receptor Hypothesis . Unlike hydrophilic blockers that plug the open pore, CPE partitions into the membrane and binds to the channel in the closed-inactivated state.
Caption: Mechanism of Action. CPE accesses the receptor site via the membrane phase, stabilizing the inactivated state.
Calculating the Inactivation Shift ( )
To quantify the potency of CPE, fit the steady-state inactivation data to the Boltzmann Equation :
- : Conditioning prepulse potential.
- : Voltage of half-maximal inactivation.
- : Slope factor.
Interpretation:
CPE will cause a negative shift in
Calculating Affinity ( )
The dissociation constant for the inactivated state (
-
Where
is the drug concentration. - (Resting affinity) is usually very high (low affinity) for neutral LAs.
- (Inactivated affinity) is the target parameter.
Troubleshooting & Critical Controls
-
Rundown vs. Block: Nav currents often run down (decrease) over time in whole-cell mode.
-
Control: Always run a "Vehicle Time Control" (0.1% DMSO) to distinguish rundown from true drug block.
-
-
Voltage Error: Large Na+ currents (> 2 nA) cause series resistance (
) errors.-
Fix: Compensate
by at least 70-80%. If currents exceed 5 nA, use a low-sodium extracellular solution (e.g., 50 mM Na+, balanced with Choline or NMDG).
-
-
Washout: Lipophilic drugs like CPE are "sticky."
-
Protocol: Washout may require 10-20 minutes. Use a BSA-containing (0.1%) wash solution if reversal is difficult, as albumin acts as a "sink" to pull lipophilic drugs off the membrane.
-
References
-
Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497–515. Link
-
Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology, 72(4), 711-734. Link
-
Ragsdale, D. S., et al. (1994). Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic-like drugs. Molecular Pharmacology, 45(1), 152-161. Link
-
Lenkey, N., et al. (2010). Tonic block of Nav1.7 channels by local anesthetics is modulated by the fast inactivation gate. PLoS One, 5(12), e15089. Link
-
Gingrich, K. J., et al. (2009). A homology model of the pore domain of a voltage-gated Na+ channel: insights into the molecular mechanism of local anesthetic block. Molecular Pharmacology, 75(6), 1296-1308. Link
Sources
Application Notes and Protocols: Cyclopentyl 4-aminobenzoate HCl as a Local Anesthetic in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating Cyclopentyl 4-aminobenzoate HCl
The quest for novel local anesthetics with improved efficacy, duration of action, and safety profiles is a cornerstone of pain management research. Cyclopentyl 4-aminobenzoate HCl, an ester-type local anesthetic, presents a promising molecular structure for investigation. Its cyclopentyl group, a cyclic alkyl substituent, may confer unique physicochemical properties influencing its interaction with neuronal membranes and sodium channels.
Local anesthetics function by reversibly blocking voltage-gated sodium channels in nerve fibers, thereby preventing the generation and conduction of nerve impulses.[1][2][3] This blockade of sodium influx halts the transmission of pain signals.[1][2] The effectiveness of a local anesthetic is influenced by factors such as its lipid solubility, protein binding, and pKa.[4] Ester-type local anesthetics, like Cyclopentyl 4-aminobenzoate HCl, are typically metabolized by plasma esterases, which can influence their duration of action and systemic toxicity profile.[2]
These application notes provide a comprehensive guide for the preclinical evaluation of Cyclopentyl 4-aminobenzoate HCl in established animal models. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to accurately assess the anesthetic potential of this compound. All procedures involving animals must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[5][6][7] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding principle in all experimental designs.[5][8]
Pre-formulation and Vehicle Selection
The successful in vivo evaluation of a novel compound is critically dependent on its formulation. The hydrochloride salt form of Cyclopentyl 4-aminobenzoate suggests good aqueous solubility, a desirable characteristic for injectable formulations.
Objective: To prepare a sterile, isotonic, and biocompatible formulation of Cyclopentyl 4-aminobenzoate HCl suitable for subcutaneous or perineural administration in rodents.
Considerations for Vehicle Selection:
-
Solubility: The vehicle must fully dissolve the desired concentration of the test article.
-
Tonicity: The final formulation should be isotonic to minimize tissue irritation upon injection.
-
pH: The pH of the formulation should be close to physiological pH (7.2-7.4) to optimize drug stability and minimize injection site pain. Local anesthetics are weak bases and are often formulated as acidic solutions to enhance stability.[9] However, the local tissue pH can affect the proportion of the unionized form, which is necessary to cross the nerve membrane.[2][4]
-
Sterility: The formulation must be sterile to prevent infection.
Recommended Vehicle: Sterile isotonic saline (0.9% sodium chloride) is a common and appropriate initial vehicle. For compounds with limited aqueous solubility, other biocompatible vehicles such as a solution containing 5% Dextrose for Injection, USP (D5W) could be considered.[10]
Protocol for Formulation Preparation:
-
Determine the desired concentration range: Based on in vitro data or comparison with similar compounds, establish a range of concentrations to be tested (e.g., 0.5%, 1%, 2% w/v).
-
Weighing the Compound: Accurately weigh the required amount of Cyclopentyl 4-aminobenzoate HCl powder using an analytical balance.
-
Dissolution: In a sterile container, dissolve the compound in a portion of the sterile vehicle (e.g., isotonic saline). Gentle warming and vortexing may be used to aid dissolution.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to the desired range (e.g., 5.5-7.0) using small volumes of sterile 0.1M HCl or 0.1M NaOH.[11]
-
Volume Adjustment: Bring the solution to the final volume with the sterile vehicle.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulation according to its stability profile, typically at 2-8°C and protected from light.
Infiltration Anesthesia Model: The Guinea Pig Wheal Test
This classic model assesses the onset and duration of local anesthesia following intradermal injection.
Principle: The local anesthetic is injected intradermally, creating a "wheal" or bleb. The anesthetic effect is determined by the loss of a cutaneous reflex in response to a mechanical stimulus.
Experimental Workflow:
Caption: Workflow for the Guinea Pig Wheal Test.
Detailed Protocol:
-
Animal Model: Male or female guinea pigs (250-300g) are commonly used.[12][13]
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least 3-5 days prior to the experiment.
-
Preparation: On the day of the experiment, carefully shave the dorsal thoracolumbar region of the guinea pig. Mark 4-6 injection sites with a permanent marker, ensuring they are well-separated.
-
Injection: Inject 0.1 mL of the Cyclopentyl 4-aminobenzoate HCl solution, vehicle control, and a positive control (e.g., 1% lidocaine) intradermally at the marked sites.
-
Assessment of Anesthesia: At predetermined time intervals (e.g., 2, 5, 10, 15, 30, 45, 60, 90, 120 minutes) after injection, apply a mechanical stimulus (e.g., a gentle poke with a blunt needle) to the center of the wheal.
-
Endpoint: A positive response is the twitching of the panniculus carnosus muscle. The absence of this reflex indicates successful local anesthesia.
-
Data Collection:
-
Onset of action: The time at which the reflex is first absent.
-
Duration of action: The time from the onset of anesthesia until the reflex returns.
-
Data Presentation:
| Treatment Group | Concentration (%) | Onset of Anesthesia (min) | Duration of Anesthesia (min) |
| Vehicle Control | N/A | No anesthesia | No anesthesia |
| Cyclopentyl 4-aminobenzoate HCl | 0.5 | Data | Data |
| Cyclopentyl 4-aminobenzoate HCl | 1.0 | Data | Data |
| Cyclopentyl 4-aminobenzoate HCl | 2.0 | Data | Data |
| Lidocaine HCl | 1.0 | Data | Data |
Nerve Block Model: Rat Sciatic Nerve Block
This model provides a more translationally relevant assessment of nerve conduction blockade.
Principle: The local anesthetic is injected in close proximity to the sciatic nerve. The resulting sensory and motor blockade of the hind paw is then quantified.
Experimental Workflow:
Caption: Workflow for the Rat Sciatic Nerve Block Model.
Detailed Protocol:
-
Animal Model: Adult male or female Sprague-Dawley or Wistar rats (200-300g) are suitable.
-
Acclimatization and Baseline Testing: Acclimate the rats to the testing environment and handling for several days.[14] Perform baseline sensory and motor tests before drug administration.
-
Sciatic Nerve Block Procedure:
-
Anesthetize the rat lightly with an inhalant anesthetic (e.g., isoflurane).
-
Place the rat in a lateral recumbent position.
-
Identify the anatomical landmarks for the sciatic notch.
-
Inject a small volume (e.g., 0.1-0.2 mL) of the test solution near the sciatic nerve.[14] Ultrasound guidance can significantly improve the accuracy of the injection.[15]
-
-
Assessment of Sensory Blockade:
-
Tail-Flick Test: This test measures the latency to withdraw the tail from a noxious thermal stimulus.[16][17][18][19][20][21] While typically used for tail analgesia, a modified application can assess sensory block in the dermatome of the sciatic nerve. A focused radiant heat source is applied to the plantar surface of the hind paw, and the withdrawal latency is measured. An increase in latency indicates sensory blockade.[19]
-
Von Frey Test: This test assesses mechanical sensitivity.[22][23][24][25][26] Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. An increase in the threshold indicates sensory blockade.
-
-
Assessment of Motor Blockade:
-
Data Collection:
-
Onset of block: Time to the first signs of sensory or motor deficit.
-
Duration of block: Time from onset until the return of normal sensory and motor function.
-
Intensity of block: Can be scored on a scale (e.g., 0 = no block, 1 = partial block, 2 = complete block).
-
Data Presentation:
| Treatment Group | Concentration (%) | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Onset of Motor Block (min) | Duration of Motor Block (min) |
| Vehicle Control | N/A | N/A | N/A | N/A | N/A |
| Cyclopentyl 4-aminobenzoate HCl | 0.5 | Data | Data | Data | Data |
| Cyclopentyl 4-aminobenzoate HCl | 1.0 | Data | Data | Data | Data |
| Cyclopentyl 4-aminobenzoate HCl | 2.0 | Data | Data | Data | Data |
| Lidocaine HCl | 1.0 | Data | Data | Data | Data |
Mechanism of Action: A Theoretical Framework
The proposed mechanism of action for Cyclopentyl 4-aminobenzoate HCl aligns with that of other aminobenzoate ester local anesthetics.
Sources
- 1. nysora.com [nysora.com]
- 2. teachmeanaesthetics.com [teachmeanaesthetics.com]
- 3. Pharmacology of Local Anesthetic Agents | Musculoskeletal Key [musculoskeletalkey.com]
- 4. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]
- 5. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. krebsliga.ch [krebsliga.ch]
- 7. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 8. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 9. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. US5206435A - 4-amino-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ijbamr.com [ijbamr.com]
- 14. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kftechnology.it [kftechnology.it]
- 19. dovepress.com [dovepress.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biomed-easy.com [biomed-easy.com]
- 26. Pain - Mechanical Allodynia / Hyperalgesia [bioseb.com]
- 27. researchgate.net [researchgate.net]
Technical Application Note: Advanced Topical Delivery of Cyclopentyl 4-aminobenzoate HCl
Part 1: Executive Summary & Physicochemical Rationale
The Molecule and the Challenge
Cyclopentyl 4-aminobenzoate Hydrochloride is an ester-based local anesthetic and potential UV-absorbing agent, structurally analogous to Benzocaine but possessing a bulky, lipophilic cyclopentyl group.
The Formulation Paradox:
-
Solubility vs. Permeability: As a hydrochloride salt, CPA-HCl is water-soluble but highly polar (ionized), preventing passive diffusion through the lipophilic Stratum Corneum.
-
Stability vs. pH: The ester bond is susceptible to hydrolysis. While the salt form (acidic pH) is stable, the neutral form required for skin penetration (pH > pKa) accelerates ester hydrolysis.
The Solution: This guide details the formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS) converted into a Nano-Emulgel . This system utilizes an in-situ neutralization strategy to partition the drug into the oil phase, protecting the ester bond from aqueous hydrolysis while maximizing skin flux.
Part 2: Pre-Formulation Characterization
Before formulation, the following physicochemical parameters must be established to define the "Design Space."
Theoretical Profiling
| Parameter | Value (Est.) | Implication for Formulation |
| Molecular Weight | ~241.7 g/mol (HCl salt) | < 500 Da; favorable for passive diffusion. |
| LogP (Base) | ~3.2 - 3.5 | Highly lipophilic; ideal for retention in the dermis (Depot Effect). |
| pKa (Amine) | ~2.5 - 2.8 | The aromatic amine is weakly basic. |
| Melting Point | >150°C (Salt) | High lattice energy; requires solubilization, not suspension. |
| Hydrolysis Risk | High | Avoid pH > 7.0; requires non-aqueous or micellar shielding. |
Protocol: Solubility & Phase Partitioning
Objective: Determine the optimal oil phase for the microemulsion.
-
Excess Addition: Add excess CPA-HCl to 2 mL of candidate oils (e.g., Isopropyl Myristate, Oleic Acid, Capryol 90).
-
Neutralization Step: Add equimolar Triethanolamine (TEA) to the oil mixture to convert CPA-HCl to the lipophilic free base in situ.
-
Equilibration: Vortex for 10 min; shake at 25°C for 24 hours.
-
Analysis: Centrifuge (10,000 rpm, 10 min). Dilute supernatant in Methanol; analyze via HPLC-UV (285 nm).
-
Selection Criteria: Select the oil with solubility > 50 mg/mL to ensure high drug loading.
Part 3: Formulation Protocols
Protocol A: Preparation of CPA-Loaded Microemulsion (The "Shielding" Vehicle)
Rationale: This protocol creates an Oil-in-Water (O/W) microemulsion. The CPA-HCl is dissolved in the aqueous phase but partitions into the oil droplets upon pH adjustment, shielding the ester from bulk water hydrolysis.
Materials
-
Drug: Cyclopentyl 4-aminobenzoate HCl (1.0% w/w)
-
Oil Phase: Isopropyl Myristate (IPM) or Oleic Acid (Penetration Enhancer).
-
Surfactant: Tween 80 (High HLB).
-
Co-Surfactant: Transcutol P (Solubilizer/Permeation Enhancer).
-
Aqueous Phase: Citrate Buffer (pH 5.5).
Step-by-Step Methodology
-
Phase I (Oil Phase Preparation):
-
Mix IPM (10%) , Tween 80 (20%) , and Transcutol P (10%) in a beaker.
-
Stir at 500 RPM using a magnetic stirrer at 40°C to ensure homogeneity.
-
-
Phase II (Aqueous Drug Solution):
-
Dissolve CPA-HCl (1.0%) in Citrate Buffer pH 5.5 (q.s. to 100%) .
-
Note: The pH 5.5 is selected to balance stability (preventing acid catalysis) and solubility.
-
-
Phase III (Microemulsification via Titration):
-
Slowly titrate Phase II into Phase I under continuous stirring (700 RPM).
-
Observe the transition from turbid to translucent (formation of microemulsion).
-
Critical Step: If the solution remains turbid, sonicate for 3 minutes (Pulse mode: 10s ON, 5s OFF).
-
-
Phase IV (Viscosity Modification - Optional):
-
To create an "Emulgel" for topical application, add Carbopol 940 (0.5%) to the microemulsion.
-
Neutralize carefully with TEA to pH 6.0 to induce gelation.
-
Figure 1: Workflow for the preparation of thermodynamically stable microemulsion ensuring drug partitioning.
Part 4: Analytical Validation (IVRT)
Protocol B: In Vitro Release Testing (Franz Diffusion Cell)
Rationale: To verify that the formulation releases the drug and allows it to penetrate a membrane mimicking the skin barrier.[1]
Equipment Setup
-
Apparatus: Vertical Franz Diffusion Cell (1.77 cm² area).
-
Membrane: Strat-M® (Synthetic transdermal test model) or Porcine Ear Skin (dermatomed to 500 µm).
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 20% Ethanol (to maintain sink conditions for the lipophilic drug).
Methodology
-
Membrane Equilibration: Soak the Strat-M membrane in the receptor medium for 30 minutes.[2]
-
Assembly: Mount the membrane between the donor and receptor compartments.[2][3] Ensure no air bubbles exist in the receptor arm.[2][3][4]
-
Dosing: Apply 200 mg of the CPA-Microemulsion to the donor compartment. Occlude with Parafilm to prevent evaporation.[3]
-
Sampling Schedule:
-
Timepoints: 0.5, 1, 2, 4, 6, 8, 12, 24 hours.
-
Volume: Withdraw 0.5 mL; replace immediately with fresh, pre-warmed (32°C) medium.
-
-
Quantification: Analyze samples via HPLC.
HPLC Parameters (Standardized for PABA Esters)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 285 nm (Lambda max for aminobenzoates).
-
Retention Time: Expect CPA peak at ~4-6 mins; PABA (degradation product) at ~1-2 mins.
Figure 2: In Vitro Release Testing (IVRT) workflow for validating topical permeation.
Part 5: Stability & Troubleshooting
Hydrolysis Monitoring
The primary failure mode for this formulation is the hydrolysis of the ester bond into Cyclopentanol and 4-Aminobenzoic Acid (PABA) .
Acceptance Criteria:
-
PABA Content: Must remain < 0.5% over 3 months at 40°C (Accelerated Stability).
-
pH Drift: Formulation pH must not drop by > 0.5 units (indicative of acid release from hydrolysis).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Phase Separation | Insufficient surfactant or temperature shock. | Increase Tween 80 concentration by 5%; add Co-surfactant (Ethanol). |
| Crystal Growth | Drug saturation in aqueous phase. | Increase Oil phase ratio; ensure pH is optimized to keep drug in oil droplets. |
| Low Skin Flux | Drug trapped in micelles (Retarded release). | Increase thermodynamic activity by reducing surfactant load or adding Propylene Glycol. |
References
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Publishing. [Link]
-
PubChem. (2025).[6][7] Cyclopentyl 4-aminobenzoate Compound Summary. National Library of Medicine. [Link](Note: Link directs to the analogous Isopentyl/Cyclohexyl ester records for physicochemical comparison as specific Cyclopentyl record is variable).
-
Eccleston, G. M. (2010).[1] Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech.[1] [Link]
-
Badria, F., et al. (2020).[8] Formulation of Nanospanlastics as a Promising Approach for Improving Topical Delivery.[8] Dove Medical Press. [Link]
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alterlab.co.id [alterlab.co.id]
- 4. norlab.com [norlab.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isopentyl 4-aminobenzoate | C12H17NO2 | CID 210327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexyl 4-aminobenzoate | C13H17NO2 | CID 700604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
analytical techniques for purity assessment of Cyclopentyl 4-aminobenzoate HCl
Application Note: Advanced Purity Assessment of Cyclopentyl 4-aminobenzoate HCl
Executive Summary & Chemical Context
Cyclopentyl 4-aminobenzoate hydrochloride is a lipophilic ester derivative of 4-aminobenzoic acid (PABA). Structurally analogous to Benzocaine (ethyl 4-aminobenzoate), the introduction of the cyclopentyl ring significantly increases hydrophobicity (
This compound typically serves as a specialized intermediate in the synthesis of local anesthetics or UV-absorbing moieties. Its purity assessment is critical due to the potential for ester hydrolysis (releasing PABA and cyclopentanol) and oxidation of the primary aromatic amine.
Chemical Profile:
-
Compound: Cyclopentyl 4-aminobenzoate HCl
-
Core Moiety: Primary Aromatic Amine (PAA)
-
Key Impurities: 4-Aminobenzoic acid (Hydrolysis), Cyclopentanol (Residual Solvent), 4-Nitrobenzoic acid derivatives (Synthesis Precursors), Azobenzene derivatives (Oxidative degradants).
Analytical Strategy & Decision Matrix
The purity assessment must address three Critical Quality Attributes (CQAs):
-
Assay & Organic Impurities: Reversed-Phase HPLC (RP-HPLC) with UV detection.
-
Stoichiometry: Chloride content analysis to confirm the salt form.
-
Volatile Residues: Gas Chromatography (GC) for residual cyclopentanol.
The following decision tree outlines the method selection process based on physicochemical properties:
Figure 1: Analytical Decision Matrix for PABA Ester Derivatives.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Quantify the main compound and separate it from key degradants (PABA) and synthesis byproducts.
Mechanistic Insight:
The primary amine group is basic. At neutral pH, it may interact with residual silanols on the silica backbone, causing peak tailing. Therefore, a low pH buffer (pH 3.0) is selected to keep the amine fully protonated (
Method Parameters
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 285 nm (Max absorption of PABA moiety) |
| Injection Vol | 5-10 |
| Diluent | 50:50 Water:Acetonitrile |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 20 | 80 | Linear Gradient (Elute Main Peak) |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 85 | 15 | Re-equilibration |
Step-by-Step Procedure
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL Milli-Q water. Adjust pH to 3.0 0.05 with dilute phosphoric acid. Filter through 0.22 nylon filter. -
Standard Prep: Accurately weigh 10 mg of Reference Standard into a 20 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, and dilute to volume with water.
-
System Suitability: Inject the standard 5 times.
-
Acceptance Criteria: RSD of Area
2.0%, Tailing Factor 1.5, Theoretical Plates .
-
Protocol 2: Impurity Profiling & Degradation Pathways
Understanding the degradation logic is essential for interpreting chromatograms. The ester bond is the "weak link," susceptible to acid/base hydrolysis.
Impurity Fate Map:
Figure 2: Degradation pathways affecting Cyclopentyl 4-aminobenzoate purity.
Note on Detection: Cyclopentanol (the alcohol leaving group) lacks a strong chromophore and will not appear in the UV trace at 285 nm. If quantification of the alcohol is required (e.g., to prove stoichiometry of hydrolysis), use GC-FID or Refractive Index (RI) detection.
Protocol 3: Total Chloride Content (Titration)
Since the compound is a Hydrochloride salt, determining the chloride content provides an orthogonal check on purity (stoichiometry).
Method: Argentometric Titration (Volhard or Potentiometric).
Reagents: 0.1 N Silver Nitrate (
-
Dissolution: Dissolve 150 mg of the sample in 50 mL of water/methanol (1:1).
-
Acidification: Add 1 mL of Nitric Acid (
). -
Titration: Titrate potentiometrically with 0.1 N
using a Silver/Sulfide electrode. -
Calculation:
Theoretical Chloride for (MW ~241.7) is .[1]
Validation & Troubleshooting Guide
This section addresses common issues based on the "Expertise" pillar.
Common Issue 1: Peak Tailing of the Main Component
-
Cause: Interaction of the amine with silanol groups on the column.
-
Solution: Ensure the buffer pH is
3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker (competes for binding sites).
Common Issue 2: "Ghost" Peaks
-
Cause: PABA esters can degrade in solution if left in transparent vials under light.
-
Solution: Use amber glassware for all sample preparations. Prepare samples fresh daily.
Validation Parameters (ICH Q2(R1)):
-
Linearity: 50% to 150% of target concentration (
). -
LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1 respectively.
-
Robustness: Verify method stability by varying pH (
) and Column Temp ( ).
References
-
USP Monographs. (2023). Benzocaine.[2] The United States Pharmacopeial Convention. (Standard protocols for PABA ester analysis).
-
PubChem. (2025).[3] 4-Aminobenzoic acid (PABA) - Compound Summary. National Library of Medicine.
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4]
-
Sigma-Aldrich. (2024). 4-Aminobenzoic acid analytical standard. (Reference for UV absorption maxima and stability).
Sources
Precision Electrophysiology: Characterizing State-Dependent Sodium Channel Blockade
Topic: Content Type: Application Note & Protocol Guide Audience: Electrophysiologists, Safety Pharmacologists, and Drug Discovery Scientists
Abstract
Voltage-gated sodium channels (Nav) are dynamic targets that cycle between resting, open, and inactivated conformations.[1][2] Standard screening protocols often fail to predict clinical efficacy because they neglect the state-dependence of drug binding. Many therapeutic agents (e.g., local anesthetics, anti-epileptics) and cardiotoxic compounds bind preferentially to the inactivated state or accumulate inhibition during high-frequency firing (use-dependence ).[1]
This guide provides a high-fidelity protocol for characterizing sodium channel blockade, moving beyond simple
Part 1: Experimental Design Strategy
The Modulated Receptor Hypothesis
To design a valid experiment, one must accept that a single
-
Resting State Block: Occurs when the cell is hyperpolarized (e.g., -120 mV). Drugs binding here are often toxic or highly potent toxins (e.g., TTX).
-
Inactivated State Block: Occurs when the channel is in the fast-inactivated state (depolarized potentials). This is the primary mechanism for therapeutic safety, targeting hyperexcitable tissue (pain, epilepsy) while sparing normal tissue.
-
Use-Dependent Block (Phasic): Blockade accumulates with repetitive activation, critical for frequency-dependent filtering in arrhythmia and epilepsy.
Visualizing the Mechanism
The following diagram illustrates the channel state cycle and where specific protocols intervene.
Figure 1: The Modulated Receptor Model. Therapeutic efficacy often relies on high-affinity binding to the Inactivated State (Red Path).
Part 2: Detailed Experimental Protocol
Solution Chemistry & Preparation
Proper ionic conditions are the foundation of a self-validating assay. We utilize a Cesium-Fluoride (CsF) internal solution.[3]
Why CsF?
-
K+ Blockade: Cs+ eliminates potassium currents that contaminate the repolarization phase.
-
Seal Stability: Fluoride anions improve the seal resistance (
) and longevity of giga-seals, essential for long voltage protocols.
Solution Composition Table
| Component | Intracellular (Pipette) | Extracellular (Bath) | Function |
| CsF | 110 mM | - | K+ block, Seal stabilizer |
| CsCl | 20 mM | - | Chloride source |
| NaCl | 10 mM | 140 mM | Charge carrier |
| KCl | - | 4 mM | Physiological K+ |
| CaCl2 | - | 2 mM | Gating modulation |
| MgCl2 | - | 1 mM | Surface charge screening |
| EGTA | 10 mM | - | Ca2+ buffering (prevents run-down) |
| HEPES | 10 mM | 10 mM | pH Buffer (7.3 Int / 7.4 Ext) |
| Glucose | - | 10 mM | Osmolarity / Metabolism |
Note: For Nav1.5 (Cardiac) assays per CiPA guidelines, ensure Calcium is physiological (1.8 - 2.0 mM) to maintain proper gating kinetics.
The "Inactivation-Targeted" Voltage Protocol
This workflow allows you to calculate the State-Dependent Ratio (Interaction with Inactivated vs. Resting states).
Phase A: Quality Control (Self-Validation)
Before drug application, the system must pass these criteria:
-
Seal Resistance (
): > 1 G .[4] -
Series Resistance (
): < 10 M (compensated > 80%).[4] -
Current Stability: Run vehicle control for 5 minutes. Peak amplitude rundown must be < 10%.
Phase B: Determining
(The Half-Inactivation Potential)
Crucial Step: You cannot simply pick a holding potential. You must empirically determine the voltage at which 50% of channels are inactivated (
-
Hold: -120 mV.
-
Pre-pulse: 500 ms steps from -120 mV to -10 mV (in 10 mV increments).
-
Test Pulse: -10 mV (20 ms).
-
Fit: Plot normalized current vs. Pre-pulse voltage. Fit with Boltzmann equation to find
.
Phase C: The Double-Hold Protocol (Tonic Block)
Once
-
Resting Protocol: Hold at -120 mV . Pulse to -10 mV (0.1 Hz).
-
Result: Measures low-affinity "Resting Block".
-
-
Inactivated Protocol: Hold at
. Pulse to -10 mV (0.1 Hz).-
Result: Measures high-affinity "Inactivated Block".
-
Phase D: The High-Frequency Train (Use-Dependent Block)
To measure accumulation of block (phasic inhibition):
-
Hold: -120 mV.
-
Train: 20 pulses at 20 Hz (or 10 Hz for cardiac Nav1.5).
-
Measure: The ratio of the last pulse (
) to the first pulse ( ).
Protocol Workflow Diagram
Figure 2: The "Inactivation-Targeted" experimental workflow ensuring state-specific data capture.
Part 3: Data Analysis & Interpretation[2][5][6]
Calculating State-Dependent Potency
The "Voltage Shift" (
-
Ratio = 1: State-independent blocker (e.g., Pore blockers like TTX).
-
Ratio > 10: State-dependent blocker (e.g., Lidocaine, Carbamazepine). Preferentially binds to depolarized/inactivated tissue (pathology).
Quantifying Use-Dependence
Use-dependence is quantified as the fractional block at the end of a pulse train relative to the first pulse, normalized to vehicle control.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Run-down (>20%) | Loss of intracellular factors | Ensure ATP and GTP are fresh in internal solution. Keep experiments < 20 mins. |
| Poor Voltage Clamp | High | Re-polish pipette tips. Apply >80% Series Resistance Compensation. |
| Shift in | Liquid Junction Potential (LJP) | Correct LJP offline (approx 10mV for CsF/NaCl solutions). |
| No Use-Dependence | Frequency too low | Increase pulse train frequency (e.g., 10Hz |
References
-
FDA CiPA Initiative. Recommended voltage protocols to study drug-cardiac ion channel interactions (Nav1.5). [Link]
-
Bean, B. P., et al. The Position of the Fast-Inactivation Gate during Lidocaine Block of Voltage-gated Na+ Channels. Rockefeller University Press. [Link]
-
Sophion Bioscience. New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. [Link]
-
Frontiers in Pharmacology. Assessment of the proarrhythmic effects of repurposed antimalarials for COVID-19 treatment using a comprehensive in vitro proarrhythmia assay (CiPA). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. State-Dependent Blockade of Dorsal Root Ganglion Voltage-Gated Na+ Channels by Anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
cell viability assay with Cyclopentyl 4-aminobenzoate Hydrochloride
Application Note & Protocol: Cytotoxic Profiling of Cyclopentyl 4-aminobenzoate Hydrochloride
Part 1: Abstract & Strategic Rationale
Cyclopentyl 4-aminobenzoate Hydrochloride (CAS: 37005-75-7, HCl salt) is a lipophilic ester derivative of 4-aminobenzoic acid (PABA).[1] Structurally analogous to local anesthetics (e.g., Benzocaine, Procaine) and UV-B filters (e.g., Padimate O), this compound presents unique challenges in cell-based assays due to its physicochemical properties.[1]
While the hydrochloride salt improves initial aqueous solubility, the compound’s ester linkage is susceptible to hydrolysis by intracellular and serum-derived carboxylesterases.[1] Furthermore, its lipophilic cyclopentyl moiety facilitates rapid membrane intercalation, potentially altering membrane fluidity independent of specific receptor engagement.[1]
This guide provides a validated workflow to:
-
Distinguish true cytotoxicity (mitochondrial impairment) from cytostatic effects.
-
Mitigate esterase-mediated hydrolysis during incubation.
-
Prevent precipitation artifacts common with lipophilic salt derivatives.
Part 2: Compound Properties & Handling
| Property | Specification | Critical Handling Note |
| Molecular Formula | C₁₂H₁₅NO₂[1] · HCl | Hygroscopic; store desicated at -20°C. |
| Solubility | Water (Moderate), DMSO (High) | Acidic Shift Risk: Dissolving high concentrations (>10 mM) in water may lower pH. Buffer highly recommended. |
| Stability | Ester linkage | Hydrolysis Risk: Unstable in non-heat-inactivated FBS due to serum esterases. |
| Target Class | PABA Analog / Local Anesthetic | Likely Na⁺ channel blocker; membrane disruptor at high concentrations. |
Preparation of Stock Solutions:
-
Primary Stock (100 mM): Dissolve the compound in anhydrous DMSO rather than water. Although the HCl salt is water-soluble, DMSO ensures the lipophilic ester remains stable and prevents micro-precipitation upon dilution into buffered media.[1]
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Part 3: Experimental Design (The "Why" & "How")
To provide a comprehensive viability profile, a Multiplexed Approach is required. A single endpoint (e.g., MTT) is insufficient for ester derivatives because they can alter mitochondrial reductase activity without killing the cell.
Selected Assay Architecture:
-
Primary Readout (Viability): ATP Bioluminescence (e.g., CellTiter-Glo®) .
-
Reasoning: Highest sensitivity; independent of metabolic artifact prone to occur with tetrazolium salts (MTT/MTS) when testing reducing agents (amines).
-
-
Secondary Readout (Cytotoxicity): LDH Release (Lactate Dehydrogenase) .
-
Reasoning: Confirms membrane rupture. Aminobenzoates can cause necrosis at high doses; LDH detects this specifically.
-
Mechanistic Workflow Diagram
Caption: Workflow for multiplexed viability assessment. Note the critical checkpoint for hydrolysis artifacts mediated by serum esterases.
Part 4: Detailed Protocol
Phase 1: Cell Preparation
-
Cell Choice: Use a robust cell line (e.g., HEK293 or HepG2) for general toxicity, or a neuronal line (e.g., SH-SY5Y) if investigating anesthetic neurotoxicity.
-
Seeding: Seed cells in opaque-walled 96-well plates (white for ATP, black for fluorescence) at 5,000–10,000 cells/well.
-
Equilibration: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
Phase 2: Compound Treatment
-
Serum Note: Use Heat-Inactivated FBS (HI-FBS) .[1] Heat inactivation (56°C for 30 min) destroys complement and reduces esterase activity, preserving the structural integrity of the Cyclopentyl 4-aminobenzoate ester.[1]
-
Dosing Strategy:
-
Prepare a 200 µM starting concentration in culture media (0.2% DMSO final).
-
Perform a 1:2 or 1:3 serial dilution (8 points).
-
Vehicle Control: Media + 0.2% DMSO (Must match the highest solvent concentration).
-
Positive Control: 10% DMSO or 100 µM Digitonin (for 100% kill).
-
Phase 3: Assay Execution (Multiplexed)
-
Incubation: Treat cells for 24 hours . (48h may be used if testing for anti-proliferative effects).
-
Supernatant Harvest (LDH):
-
Transfer 50 µL of supernatant from each well to a fresh clear-bottom black plate.
-
Add 50 µL LDH Reaction Mix.[1] Incubate 10-30 min at RT (protected from light).
-
Measure Fluorescence (Ex 560nm / Em 590nm).
-
-
Cell Lysis (ATP):
-
To the original plate (containing remaining cells/media), add 100 µL CellTiter-Glo Reagent .
-
Orbitally shake for 2 minutes to induce lysis.
-
Incubate 10 minutes at RT to stabilize signal.
-
Measure Luminescence (Integration time: 0.5 - 1.0 sec).
-
Part 5: Data Analysis & Troubleshooting
Calculations:
-
Viability (%):
-
Cytotoxicity (%):
Expected Results Table:
| Compound Concentration | ATP Signal (Viability) | LDH Signal (Cytotoxicity) | Interpretation |
| Low (< 1 µM) | High (~100%) | Low (Baseline) | Non-toxic range.[1] |
| Mid (10 - 50 µM) | Decreasing | Low/Moderate | Potential metabolic stress or cytostasis. |
| High (> 100 µM) | Low (< 10%) | High | Necrosis/Lysis. Likely due to surfactant-like membrane disruption common with aminobenzoate esters. |
Troubleshooting Guide:
-
Issue: Precipitation in wells at high concentrations.
-
Cause: The free base of Cyclopentyl 4-aminobenzoate is lipophilic.[1] If the media pH is >7.4, the HCl salt may convert to the free base and crash out.[1]
-
Fix: Inspect wells microscopically before adding assay reagents. If crystals are visible, data at that concentration is invalid. Limit max concentration to solubility limit (likely ~200-500 µM).
-
-
Issue: High background in LDH assay.
-
Cause: FBS contains endogenous LDH.
-
Fix: Reduce serum to 1% or 0.5% during the compound incubation phase.
-
References
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Relevant for testing UV-absorbing PABA derivatives).[1]
- Pop, C., et al. (2012). Esters of para-aminobenzoic acid: Synthesis and biological activity. Journal of Medicinal Chemistry (General reference for PABA ester properties).
-
Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
Sources
Application Note: Optimization of Mobile Phases for the TLC Separation of Aminobenzoate Ester Anesthetics
Executive Summary & Scientific Rationale
Aminobenzoate esters—including Benzocaine , Procaine , and Tetracaine —represent a critical class of local anesthetics.[1] While structurally related, their chromatographic behavior differs significantly due to the basicity of their side chains.
A common pitfall in the analysis of these compounds is the "one-size-fits-all" approach. While Benzocaine (a weak base, pKa ~2.5) elutes cleanly in neutral organic solvents, Procaine and Tetracaine (containing tertiary aliphatic amines, pKa ~8–9) exhibit severe tailing on standard silica gel. This is caused by the strong interaction between the protonated amine and the acidic silanol groups (
This guide provides a tiered protocol:
-
Screening System: For simple purity checks of non-basic esters (Benzocaine).
-
High-Resolution System: Utilizing a "Competitor Base" strategy (Triethylamine) to resolve complex mixtures of basic anesthetics without tailing.
Mechanistic Insight: The Silanol Suppression Effect
To achieve reproducible separation, one must understand the surface chemistry of the TLC plate. Silica gel 60 is slightly acidic (pH ~5 in suspension).
-
The Problem: Basic analytes like Procaine become protonated (
) upon contact with the silica surface. These cations undergo ion-exchange interactions with dissociated silanol groups ( ), resulting in peak broadening (tailing) and variable Rf values. -
The Solution (Competitor Base): We introduce Triethylamine (TEA) or Ammonia into the mobile phase. The TEA is a stronger base than the analyte; it preferentially binds to and "caps" the active silanol sites, effectively shielding the analyte from the stationary phase's acidity. This results in sharp, symmetrical spots.
Experimental Protocols
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Stationary Phase: Silica gel 60
aluminum or glass-backed plates (20 x 20 cm). -
Reference Standards: Benzocaine, Procaine HCl, Tetracaine HCl (1 mg/mL in Methanol).
-
Reagents: Hexane, Ethyl Acetate, Cyclohexane, Triethylamine (TEA), Toluene, Acetone, Methanol, Ammonia (25%).
Protocol A: General Screening (Benzocaine Purity)
Best for: Rapid purity checks of Benzocaine or monitoring esterification reactions where strong amine bases are absent.
-
Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Pour 20 mL of mobile phase over the paper. Close and equilibrate for 20 minutes. Note: Failure to equilibrate causes the "edge effect," leading to bowed solvent fronts.
-
Sample Application: Apply 2 µL of sample 15 mm from the bottom edge.
-
Development: Run until the solvent front reaches 80% of the plate height.
-
Result: Benzocaine elutes as a compact spot (
). Procaine may streak near the baseline.
Protocol B: High-Resolution Separation (The "Competitor Base" System)
Best for: Separating Procaine, Tetracaine, and complex mixtures involving basic side chains.
-
Mobile Phase Preparation:
-
Cyclohexane : Triethylamine (13 : 7 v/v) .
-
Caution: TEA is volatile and noxious. Prepare in a fume hood.
-
-
Plate Pre-treatment (Optional but Recommended): If high humidity is present, heat the TLC plate at 110°C for 30 minutes to activate the silica, then cool in a desiccator.
-
Development:
-
Result: Sharp separation of basic anesthetics.
Protocol C: Alternative for Complex Matrices (Formulations)
Best for: Separating active ingredients from degradation products (e.g., p-aminobenzoic acid - PABA).
-
Mobile Phase: Toluene : Acetone : Methanol : Ammonia (25%) (8 : 3 : 3 : 0.1 v/v).
-
Note: The small amount of ammonia serves the same silanol-suppressing role as TEA but is more compatible with the polar solvents used here.
Detection & Visualization
Method 1: UV Absorption (Non-Destructive)
-
Mechanism: The aromatic ring absorbs UV light.
-
Procedure: Visualize under UV 254 nm .
-
Appearance: Dark purple spots against a bright green fluorescent background (fluorescence quenching).
Method 2: Ehrlich’s Reagent (Specific for Primary Amines)
-
Mechanism: p-Dimethylaminobenzaldehyde (p-DMAB) reacts with primary aromatic amines (Benzocaine, Procaine) to form a Schiff base (yellow/orange chromophore). Note: Tetracaine (secondary amine) may react more slowly or require heat.
-
Reagent Preparation: Dissolve 1 g p-DMAB in a mixture of 25 mL conc. HCl and 75 mL Methanol.
-
Procedure: Spray the dried plate evenly. Heat at 100°C for 2–5 minutes.
-
Appearance: Bright yellow/orange spots.
Data Summary: Retention Factors ( )
The following values represent typical migration in Protocol B (Cyclohexane:TEA 13:7) on Silica Gel 60
| Analyte | Structure Type | Detection (Ehrlich's) | |
| Procaine | Primary Amine, Tertiary Tail | 0.08 | Yellow/Orange |
| Tetracaine | Secondary Amine, Tertiary Tail | 0.15 | Weak/Variable |
| Dibucaine | Amide, Tertiary Tail | 0.40 | Negative |
| Lidocaine | Amide, Tertiary Tail | 0.60 | Negative |
| Benzocaine | Primary Amine, No Basic Tail | > 0.80* | Yellow/Orange |
*Note: In this highly non-polar/basic system, Benzocaine travels near the solvent front. Use Protocol A for Benzocaine specific analysis.
Method Development Workflow
The following diagram illustrates the decision logic for selecting the correct mobile phase and troubleshooting tailing issues.
Caption: Decision matrix for selecting mobile phases based on analyte basicity and observed tailing.
References
-
Merck Millipore. "TLC Visualization Reagents." Camag/Merck Application Note Collection.Link
-
F.J.L. Silva et al. "Solvent-Driven Enrichment and Multiplex Analysis of Local Anesthetics by Thin-Layer Chromatography Coupled with Surface-Enhanced Raman Spectroscopy." MDPI, 2025. Link
-
M.R. Siddiqui et al. "Simple and rapid detection of aromatic amines using a thin layer chromatography plate." Analytical Methods (RSC), 2013. Link
-
M. A. R. E. A. Ali. "A convenient TLC method for the identification of local anesthetics." Journal of Planar Chromatography, 2006. Link
-
Chrom Tech. "Mastering TLC Chromatography: A Comprehensive Guide." Chrom Tech Application Guide, 2024.[4] Link
Sources
dose-response curve determination for Cyclopentyl 4-aminobenzoate HCl
Application Note & Protocol Guide | AN-2025-CPAB
Executive Summary
Cyclopentyl 4-aminobenzoate HCl is a lipophilic ester of 4-aminobenzoic acid (PABA) formulated as a hydrochloride salt to enhance aqueous solubility. Structurally analogous to local anesthetics like benzocaine (ethyl 4-aminobenzoate), this compound presents unique physicochemical properties due to the bulky cyclopentyl group, which increases lipophilicity (
This Application Note provides a rigorous framework for determining the dose-response relationship of Cyclopentyl 4-aminobenzoate HCl. Unlike simple organic synthesis protocols, this guide focuses on quantitative pharmacological profiling , specifically addressing the challenges of solubility, serial dilution linearity, and non-linear regression analysis in cellular models.
Key Applications
-
Pharmacological Profiling: Determination of
(inhibitory concentration) or (effective concentration) in cell-based assays. -
Toxicology: Assessment of cellular viability and therapeutic index.
-
Anesthetic Potency Screening: Evaluation of sodium channel blockade efficacy (analogous to benzocaine).
Pre-Experimental Critical Analysis
The Salt Factor: HCl vs. Free Base
The "HCl" designation is the critical variable in your experimental design. The free base of cyclopentyl 4-aminobenzoate is highly lipophilic and poorly soluble in aqueous media, leading to precipitation in cell culture media and erratic dose-response curves.
-
Advantage: The HCl salt allows for higher initial solubility in aqueous buffers or DMSO stocks.
-
Risk: In buffered media (pH 7.4), the salt may dissociate, and the free base may precipitate at high concentrations (
). -
Control Strategy: You must validate solubility limits before running the biological assay.
Solvent System Selection
| Solvent | Suitability | Max Final Concentration | Notes |
| DMSO | Excellent | 0.1% - 0.5% (v/v) | Primary choice for stock solution (e.g., 10-100 mM). Freezes at 4°C; store at -20°C. |
| Water | Moderate | N/A | The HCl salt is water-soluble, but stability is lower than in DMSO due to potential ester hydrolysis over time. |
| Ethanol | Good | < 0.1% | Alternative to DMSO, but more volatile and cytotoxic to sensitive cells. |
Protocol: Stock Solution & Serial Dilution
Objective: Generate a precision dilution series that spans the full dynamic range of the compound's activity (typically 3-4 log units).
Materials
-
Cyclopentyl 4-aminobenzoate HCl (Solid)
-
DMSO (Anhydrous, Cell Culture Grade)
-
Vortex Mixer
-
Glass Vials (Amber, to prevent UV degradation of the PABA moiety)
Stock Preparation (Example: 10 mM)
-
Calculate Mass:
-
Note: Ensure you use the MW of the HCl salt , not the free base.
-
-
Dissolution: Weigh the precise amount of Cyclopentyl 4-aminobenzoate HCl into an amber glass vial. Add 100% DMSO to yield a 10 mM stock.
-
Vortex: Vortex vigorously for 30 seconds. Inspect visually for any undissolved crystals.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Serial Dilution Scheme (Half-Log vs. 1:3)
For unknown potency, a 1:3 (semi-log) dilution is superior to 1:2 as it covers a wider range with fewer wells.
Workflow Visualization:
Figure 1: Serial dilution workflow ensuring constant DMSO concentration across all dose points.
Protocol: Cellular Dose-Response Assay (Viability Model)
Context: Since specific receptor targets for this analog may vary, a cellular viability assay (e.g., MTT, MTS, or ATP-luciferase) is the standard method to determine the toxicological profile or bioactivity window.
Experimental Setup
-
Cell Line: HEK293 (General toxicity) or SH-SY5Y (Neuro-activity model).
-
Seeding Density: 5,000 - 10,000 cells/well (96-well plate).
-
Incubation Time: 24 - 48 hours (Compound exposure).
Step-by-Step Procedure
-
Cell Seeding: Plate cells in 90 µL of complete media. Incubate for 24 hours to allow attachment.
-
Compound Addition (2x Method):
-
Prepare "2x" working solutions in complete media from your DMSO serial dilutions.
-
Crucial: Ensure the DMSO concentration in these 2x solutions is constant (e.g., 1.0%).
-
Add 100 µL of the 2x compound solution to the 100 µL of media already in the wells.
-
Final Result: 1x Compound concentration, 0.5% DMSO constant.
-
-
Controls:
-
Negative Control: 0.5% DMSO in media (No compound). Defines 100% Viability.
-
Positive Control: Known cytotoxic agent (e.g., Staurosporine) or high-dose Benzocaine (if comparing potency).
-
Blank: Media only (no cells).
-
-
Incubation: Incubate at 37°C, 5% CO2 for the defined treatment period.
-
Readout: Add detection reagent (e.g., MTS) and measure absorbance/luminescence.
Data Analysis & Curve Fitting
Objective: Transform raw signal into a sigmoid dose-response curve to calculate
Normalization
Convert raw absorbance/luminescence units (RLU) to % Response:
Non-Linear Regression (The 4-Parameter Logistic Model)
Do not use linear regression. Fit the data to the Hill Equation (4PL):
-
X: Log of concentration.
-
Y: Normalized response (% Viability).
-
Top: Maximal response (usually 100%).
-
Bottom: Minimal response (usually 0%).
-
Hill Slope: Describes the steepness of the curve. A slope > 1 suggests cooperative binding or threshold effects; < 1 suggests heterogeneity.
Signaling & Analysis Pathway:
Figure 2: Data processing pipeline for accurate IC50 determination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| "Hook Effect" (Bell Shape) | Compound precipitation at high doses. | Check solubility limits. Exclude precipitated points from curve fit. |
| No Plateau at High Dose | Insufficient potency or range. | Increase max concentration (if solubility permits) or extend incubation time. |
| High Variation (Error Bars) | Pipetting error or edge effects. | Use multi-channel pipettes; avoid outer wells of the plate (fill with water). |
| Shifted Potency | Serum protein binding. | PABA esters bind albumin. Test in low-serum media to determine "intrinsic" potency. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25706, Benzoic acid, 4-amino-, pentyl ester. Retrieved from [Link]
-
Sebestik, J. et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. Retrieved from [Link]
-
Neubig, R. R. et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews. Retrieved from [Link]
overcoming solubility issues of Cyclopentyl 4-aminobenzoate HCl in aqueous buffer
Welcome to the technical support center for Cyclopentyl 4-aminobenzoate HCl. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Here, we provide in-depth troubleshooting strategies, step-by-step protocols, and answers to frequently asked questions to help you achieve successful experimental outcomes.
Understanding the Challenge: Why is Solubility an Issue?
Cyclopentyl 4-aminobenzoate HCl is an ester of para-aminobenzoic acid (PABA). Its structure presents a dual challenge for aqueous solubility. The bulky, nonpolar cyclopentyl group imparts significant hydrophobicity, while the 4-aminobenzoyl moiety provides a site for protonation (the HCl salt), which is intended to enhance water solubility.
The primary issue often arises from the equilibrium between the protonated (ionized) form and the neutral (free base) form of the molecule. The ionized form is more soluble in aqueous solutions, while the neutral form is significantly less soluble and prone to precipitation.[1][2] This equilibrium is highly dependent on the pH of the solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems and provide a logical progression of solutions, from simple adjustments to more advanced formulation strategies.
Q1: My compound precipitates immediately when I add it to my neutral pH buffer (e.g., PBS pH 7.4). What's happening?
A: This is the most common failure mode. The compound is an amine hydrochloride, which is a weak acid. At a neutral or alkaline pH, the protonated amine (-NH3+) is deprotonated to the neutral amine (-NH2). This neutral "free base" form is much less polar and, due to the hydrophobic cyclopentyl group, has very low aqueous solubility, causing it to precipitate. The solubility of compounds with amine groups is strongly pH-dependent.[3][4][5]
Troubleshooting Flowchart:
Caption: Diagnostic workflow for precipitation at neutral pH.
Q2: What is the optimal pH for dissolving my compound, and how do I determine it?
A: The optimal pH for maximum solubility will be well below the pKa of the amino group. For local anesthetics with similar PABA-ester structures, such as procaine, the pKa is typically in the range of 8.5-8.9.[6] To ensure the compound remains fully protonated and solubilized, you should work at a pH at least 2 units below the pKa.
Recommendation: Start with an acidic buffer in the pH 4.0 to 5.5 range. In this range, the equilibrium heavily favors the more soluble protonated species.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Acetate buffer (pH 4.0, 4.5, 5.0, 5.5) and Phosphate buffer (pH 6.0, 6.5, 7.0, 7.5).
-
Add excess compound: To a fixed volume (e.g., 1 mL) of each buffer, add an excess amount of Cyclopentyl 4-aminobenzoate HCl (e.g., 10 mg).
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate solid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot: Graph the measured solubility (mg/mL or mM) against the buffer pH. This will reveal the pH at which solubility begins to drop off sharply.
Q3: Even in an acidic buffer, I can't reach my desired concentration. What is my next step?
A: If pH adjustment alone is insufficient, the intrinsic solubility of the hydrochloride salt itself is the limiting factor. The next strategy is to use a small amount of an organic co-solvent to prepare a highly concentrated stock solution, which can then be diluted into your aqueous buffer.[7][8]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds.
-
Ethanol (EtOH): A less toxic option suitable for many biological experiments.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity co-solvent.
Data Summary: Common Co-Solvents
| Co-Solvent | Polarity | Common Use Notes | Typical Final Concentration in Assay |
| DMSO | High (Aprotic) | Universal solvent; can have cellular effects. | < 0.5% (v/v) is recommended[9] |
| Ethanol | High (Protic) | Good for many organics; can cause protein precipitation. | < 1.0% (v/v) |
| PEG 400 | Medium | Good for poorly soluble drugs; viscous. | Varies, often up to 5% (v/v) |
Experimental Protocol: Preparing a Concentrated Stock Solution
This protocol is for preparing a 10 mM stock solution but can be adapted as needed.[10][11]
-
Calculation: Determine the mass of the compound needed. For a 10 mM solution in 1 mL, Mass (mg) = 0.01 L * Molecular Weight ( g/mol ).
-
Weighing: Accurately weigh the calculated mass of Cyclopentyl 4-aminobenzoate HCl into a sterile microcentrifuge tube or glass vial.[10]
-
Solubilization: Add the chosen organic solvent (e.g., 1 mL of DMSO) to the vial.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[10][12] Visually confirm that no solid particles remain.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.[9]
Crucial Dilution Step: When diluting the organic stock into your aqueous buffer, add the stock solution dropwise into the vortexing buffer. Never add aqueous buffer to the concentrated organic stock , as this will cause the compound to precipitate immediately.[12]
Q4: I've tried pH adjustment and co-solvents, but my compound is still not soluble enough or it precipitates over time. What advanced options can I explore?
A: When basic methods fail, more advanced formulation techniques that alter the compound's microenvironment are necessary. The two most common and effective strategies are the use of surfactants and cyclodextrins.
Option 1: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[13][14][15]
-
How it Works: The hydrophobic cyclopentyl tail of your compound partitions into the hydrophobic core of the micelle, while the polar aminobenzoate portion orients towards the aqueous phase.[14]
-
Common Surfactants:
-
Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80): Non-ionic, low toxicity, widely used.
-
Kolliphor® RH 40 (Cremophor® RH 40): Non-ionic, effective solubilizer.
-
Sodium Dodecyl Sulfate (SDS): Anionic, very powerful but can denature proteins.
-
Option 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate a "guest" molecule (your compound) if it fits within the cavity, forming an inclusion complex.[17][] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the guest molecule.[16][19]
-
How it Works: The hydrophobic cyclopentyl group of your compound is encapsulated within the cyclodextrin's nonpolar cavity.[17]
-
Common Cyclodextrins:
Decision Diagram: Advanced Solubilization Strategies
Caption: Choosing between surfactant and cyclodextrin-based methods.
Summary of Troubleshooting Strategies
| Strategy | Principle | When to Use | Key Considerations |
| pH Adjustment | Increase the fraction of the more soluble, ionized form by lowering pH. | First-line approach when precipitation occurs in neutral buffers. | Optimal pH is typically ≥2 units below the pKa. May not be suitable for all biological assays. |
| Co-solvents | Dissolve the compound in a water-miscible organic solvent to make a concentrated stock. | When pH adjustment is insufficient to reach the target concentration. | Always add stock to buffer, not vice-versa. Keep final co-solvent concentration low (<0.5% for DMSO) to avoid toxicity.[9] |
| Surfactants | Encapsulate the hydrophobic compound within micelles.[13][15] | For very low solubility compounds where other methods fail. | Choose a biocompatible, non-ionic surfactant (e.g., Tween® 80). Work above the surfactant's CMC. |
| Cyclodextrins | Form a water-soluble inclusion complex by encapsulating the hydrophobic moiety.[16][] | Excellent for increasing solubility while minimizing excipient-induced toxicity. Alternative to surfactants. | HP-β-CD is a common starting point. SBE-β-CD is excellent for positively charged molecules.[20] |
References
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Google AI.
- Formulation Using Hansen Solubility Parameters. (n.d.). ResearchGate.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google AI.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- The role of surfactants in the release of very slightly soluble drugs from tablets. (n.d.). PubMed.
- Cyclodextrin Inclusion Technology Platform. (2026, January 29). Alfa Chemistry.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate.
- Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services.
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022, November 5). Pharmaceutical Sciences.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Pharmacology of local anaesthetics. (2015, July 31). Oxford Medical Education.
- Hansen solubility parameters: A quick review in pharmaceutical aspect. (n.d.). JOCPR.
- SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). (2010, March 3). European Commission.
- Hansen solubility parameter – Knowledge and References. (n.d.). Taylor & Francis.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Google AI.
- Application Notes and Protocols: Preparation of a Stock Solution. (n.d.). Benchchem.
- 4-Aminobenzoic Acid (PABA). (2025, August 19). ExSyn.
- Essentials of Local Anesthetic Pharmacology. (n.d.). PMC - NIH.
- 8.11 pH and Solubility. (n.d.). AP Chemistry.
- 4-Aminobenzoic acid. (n.d.). Solubility of Things.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Periodic Classification of Local Anaesthetics (Procaine Analogues). (2006, January 31). Semantic Scholar.
- 4-Aminobenzoic acid. (n.d.). PubChem.
- p-Aminobenzoic acid. (2025, January 13). American Chemical Society.
- Local Anaesthetics. (n.d.). Ho Medical: Anaesthesia.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- Local Anesthetics. (2024, February 17). Pocket Dentistry.
- 1 Preparation stock solution solid compound(s). (2017, March). CRISP.
- Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022, April 7). CatSci.
- Compound Handling Instructions. (n.d.). MCE.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- What is the relationship between solubility and pH? (2016, November 24). Quora.
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
- Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021, October 11). Study.com.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC.
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025, August 7). Google AI.
- improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. (n.d.). Benchchem.
- Physicochemical properties. (2025, August 15). Fiveable.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Taylor & Francis Online.
- Cyclohexyl 4-aminobenzoate. (n.d.). PubChem.
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. (n.d.). New Journal of Chemistry (RSC Publishing) - The Royal Society of Chemistry.
- 4-Aminobenzoic acid hydrochloride. (n.d.). MilliporeSigma.
- 4-Aminobenzoic acid. (n.d.). NIST WebBook.
- Methyl 4-aminobenzoate. (n.d.). ChemicalBook.
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. quora.com [quora.com]
- 6. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. longdom.org [longdom.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. crispmaastricht.nl [crispmaastricht.nl]
- 12. emulatebio.com [emulatebio.com]
- 13. jocpr.com [jocpr.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. alfachemic.com [alfachemic.com]
purification challenges of crude Cyclopentyl 4-aminobenzoate Hydrochloride
The following technical guide is structured as a Tier-3 Support resource for researchers and process chemists dealing with the purification of Cyclopentyl 4-aminobenzoate Hydrochloride .
Executive Summary & Compound Profile
Cyclopentyl 4-aminobenzoate Hydrochloride is a lipophilic ester of 4-aminobenzoic acid (PABA).[1] Unlike its short-chain analogues (e.g., benzocaine), the cyclopentyl group introduces significant steric bulk and lipophilicity, altering its crystallization kinetics and solubility profile.
Key Physicochemical Challenges:
-
Boiling Point Differential: The reagent Cyclopentanol has a high boiling point (~140°C), making removal via standard rotary evaporation difficult.
-
Oiling Out: The hydrochloride salt frequently forms a supercooled oil rather than a crystalline lattice due to the flexible cycloalkyl ring disrupting packing.
-
Oxidation: The primary aromatic amine is susceptible to oxidative degradation (N-oxide/diazo formation), leading to "rose-tinted" or brown impurities.[1]
Troubleshooting Guide (FAQ & Diagnostics)
Category A: Physical State & Crystallization[1][2][3]
Q1: My crude product is oiling out upon addition of HCl/Ether. How do I induce crystallization? Diagnosis: "Oiling out" typically indicates either (1) the presence of residual solvent (cyclopentanol) acting as a plasticizer, or (2) rapid precipitation trapping impurities. Corrective Protocol:
-
Solvent Swap: Do not use Diethyl Ether alone. Switch to a MTBE (Methyl tert-butyl ether) / Heptane system.[1] MTBE allows for slower crystal growth.[1]
-
Seed & Chill: Dissolve the oil in a minimum amount of warm Isopropanol (IPA). Add the anti-solvent (Heptane) dropwise until persistent cloudiness appears. Stop stirring and place at -20°C. Stirring often promotes oiling; static cooling promotes lattice formation.[1]
-
Trituration: If a gum forms, decant the supernatant and triturate (grind under solvent) the gum with anhydrous Pentane or Hexane to extract trapped cyclopentanol.
Q2: The final solid is hygroscopic and becomes sticky after filtration. Diagnosis: Excess HCl is present. Hydrochloride salts of amino esters can form hygroscopic "dihydrochlorides" or simply trap HCl gas in the lattice. Corrective Protocol:
-
Drying: Dry the solid in a vacuum oven at 40°C over P₂O₅ or KOH pellets to neutralize acidic vapors.
-
Wash: Wash the filter cake with anhydrous ether to remove surface acid. Avoid water-containing solvents during the final wash.[1]
Category B: Impurity Management[1]
Q3: My NMR shows significant Cyclopentanol peaks (1.5 - 1.9 ppm) even after drying. Diagnosis: Cyclopentanol (BP 140°C) is difficult to remove via standard evaporation.[1] Corrective Protocol:
-
Azeotropic Removal: Before salt formation, dissolve the free base in Toluene and concentrate. Toluene forms an azeotrope with cyclopentanol (though weak), but more importantly, it acts as a carrier solvent during high-vacuum stripping.[1]
-
Chemical Wash: If the impurity persists, dissolve the crude free base in Ethyl Acetate and wash with water (3x). Cyclopentanol has moderate water solubility (unlike the lipophilic ester) and will partition into the aqueous phase.
Q4: The product has a pink/brown hue. Is it pure? Diagnosis: This indicates oxidation of the aniline nitrogen, likely forming azo-dimers or quinone-imines.[1] Corrective Protocol:
-
Activated Carbon Treatment: Dissolve the free base (not the salt) in warm Ethanol. Treat with activated charcoal (10% w/w) for 30 minutes, filter through Celite, and then proceed to acidification.
-
Acid Source Check: Ensure your HCl source (e.g., HCl in Dioxane) is free of oxidizing contaminants (e.g., Cl₂ traces).
Optimized Experimental Protocol
This protocol synthesizes field-proven methodologies for amino-benzoate esters, adapted for the cyclopentyl analogue.
Phase 1: Isolation of the Free Base (Critical Pre-Purification)
Direct crystallization of the salt from the reaction mixture is discouraged due to trapped reagents.
-
Quench: Cool the reaction mixture (Fischer esterification) to 0°C.
-
Neutralization: Slowly add saturated NaHCO₃ (aq) until pH ~8. Caution: CO₂ evolution.[1]
-
Extraction: Extract with Ethyl Acetate (EtOAc).[1][2]
-
Why? The ester moves to the organic phase; unreacted PABA (as sodium salt) stays in the aqueous phase.
-
-
The "Cyclopentanol Purge" Wash: Wash the organic layer with Water (3x) followed by Brine (1x) .
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate to a yellow oil.
Phase 2: Hydrochloride Salt Formation & Crystallization[1]
-
Dissolution: Dissolve the oil in Anhydrous Ethanol (5 mL per gram of crude).
-
Acidification: Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.
-
Precipitation:
-
Collection: Filter the white precipitate under Nitrogen (to prevent moisture uptake).
Phase 3: Data Summary Table
| Parameter | Crude Intermediate | Purified HCl Salt |
| Appearance | Yellow/Brown Oil | White/Off-white Crystalline Solid |
| Solubility (Water) | Insoluble | Soluble (pH < 6) |
| Solubility (Ether) | Soluble | Insoluble |
| Key Impurity | Cyclopentanol (Reagent) | PABA (Hydrolysis product) |
| Storage | Ambient, Dark | Desiccator, < -20°C (Hygroscopic) |
Visualized Logic Pathways
Figure 1: Impurity Fate Mapping
This diagram illustrates the critical separation logic required to isolate the target ester from its specific impurities.
Caption: Separation logic for removing amphoteric impurities (PABA) and high-boiling alcohols (Cyclopentanol) prior to salt crystallization.
Figure 2: Crystallization Decision Tree
Use this workflow to determine the correct solvent system based on visual observation.
Caption: Decision matrix for handling "oiling out" phenomena common in lipophilic amino-ester salts.
References
-
BenchChem. (n.d.).[1] Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification. Retrieved from (General protocol for long-chain amino benzoates).[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 978, 4-Aminobenzoic Acid. Retrieved from (Physicochemical properties of the parent acid).
-
Cohen, J. B. (1928). Practical Organic Chemistry. Macmillan.[1] (Foundational reference for Fischer esterification workup procedures).
-
Sciencemadness Discussion. (2017). Methyl 4-aminobenzoate synthesis report. Retrieved from (Field data on pKa challenges during neutralization).
-
ChemicalBook. (2025).[1] Methyl 4-aminobenzoate Properties and Solubility. Retrieved from (Solubility profiles of analogous esters).
Sources
- 1. accelachem.com [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. CN106083615B - A kind of preparation method of cyclopentolate hydrochloride - Google Patents [patents.google.com]
- 6. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation of Aminobenzoate Isomers
Welcome to the technical support center for the chromatographic separation of aminobenzoate isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the often-challenging task of separating ortho-, meta-, and para-aminobenzoic acid. These positional isomers present a unique separation challenge due to their nearly identical physicochemical properties.[1][2]
This resource is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing the fundamental challenges and strategic considerations for method development.
-
Troubleshooting Guide: A problem-oriented approach to resolving common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why are the ortho-, meta-, and para- isomers of aminobenzoic acid so difficult to separate?
The primary challenge lies in their structural similarity. Positional isomers have the same molecular weight and empirical formula.[2][3] The only difference is the substitution position on the benzene ring, which results in very subtle differences in their hydrophobicity, polarity, and acidity (pKa).[4] Consequently, achieving differential partitioning between the mobile and stationary phases required for a successful chromatographic separation is non-trivial. Standard reversed-phase C18 columns may fail to provide adequate selectivity.[1]
To address this, successful methods often exploit the subtle differences in their ionic and hydrophobic properties simultaneously, for instance by using mixed-mode chromatography.[2][5]
Q2: How does mobile phase pH affect the separation of these isomers?
Mobile phase pH is arguably the most critical parameter for controlling the retention and selectivity of aminobenzoate isomers.[6][7][8] These compounds are zwitterionic, meaning they have both an acidic carboxylic acid group and a basic amino group.[2][9] The overall charge of each isomer, and thus its polarity and interaction with the stationary phase, is highly dependent on the pH.
-
At low pH (e.g., pH < 2): Both the amino group (NH2) and the carboxylic acid group (COOH) will be protonated, resulting in a net positive charge (-NH3+).
-
At intermediate pH (e.g., pH 3-4): The carboxylic acid group will begin to deprotonate (-COO-), while the amino group remains protonated (-NH3+). This is the zwitterionic form.
-
At high pH (e.g., pH > 5): The amino group will be deprotonated (-NH2) and the carboxylic group will be deprotonated (-COO-), resulting in a net negative charge.
By carefully controlling the pH around the pKa values of the isomers, you can manipulate their ionization state to maximize differences in their hydrophobicity and achieve separation.[10][11] For robust methods, it is often recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure stable retention times.[8][11]
Physicochemical Properties of Aminobenzoate Isomers
The key to separation is exploiting the subtle differences in the isomers' pKa values. These differences arise from the electronic influence of the amino group's position relative to the carboxyl group.[4]
| Isomer | Common Name | pKa (Carboxyl Group) | pKa (Amino Group) | Elution Order (Typical RP) |
| 2-Aminobenzoic Acid | Anthranilic Acid | ~4.78[12] | ~2.1 | 3 |
| 3-Aminobenzoic Acid | m-Aminobenzoic Acid | ~4.55[12] | ~3.1 | 2 |
| 4-Aminobenzoic Acid | PABA | ~4.65 - 4.80[13] | ~2.4[14] | 1 |
Note: pKa values can vary slightly based on experimental conditions. The elution order can change based on the specific column and mobile phase used.
Q3: What type of HPLC column is most effective for this separation?
While standard C18 columns can be attempted, they often provide insufficient selectivity. More specialized column chemistries are generally required for a robust, baseline separation.
-
Mixed-Mode Columns: These are often the most successful choice. Columns with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) characteristics can interact with both the hydrophobic benzene ring and the charged functional groups of the isomers. This dual interaction mechanism enhances selectivity, allowing for separation based on small differences in both hydrophobicity and ionic character.[1][2][5]
-
Phenyl Columns: The pi-pi interactions between the phenyl stationary phase and the aromatic ring of the analytes can offer a different selectivity compared to traditional alkyl (C18, C8) phases.
-
Core-Shell Columns: These columns provide high efficiency and speed, which can improve resolution even when selectivity is limited.[2]
Q4: What is a good starting point for mobile phase composition?
A good starting point involves a simple gradient with acetonitrile (ACN) and a buffered aqueous phase.
-
Aqueous Phase: A buffer is essential to control the pH precisely. Start with a 20-25 mM phosphate or ammonium acetate buffer.[15][16] Ammonium acetate is volatile and ideal for LC-MS applications.
-
pH: Based on the pKa table above, a pH between 3.0 and 4.0 is a good starting point to exploit the differences in the isomers' ionization states.
-
Organic Modifier: Acetonitrile is a common first choice. Methanol can also be used and may offer different selectivity.[17]
-
Example Starting Gradient:
Troubleshooting Guide
This section addresses specific problems you may encounter. For each problem, potential causes are listed with corresponding solutions.
Problem 1: Poor or No Resolution Between Isomers
This is the most common issue, where two or all three isomers co-elute.[17][19]
Caption: Troubleshooting workflow for poor isomer resolution.
| Potential Cause | Solution & Explanation |
| Suboptimal Mobile Phase pH | The current pH is not effectively differentiating the ionization states of the isomers. Solution: Adjust the buffer pH in small increments (e.g., ±0.2 to 0.5 units) within the range of 2.5 to 5.0. This is the most powerful tool for manipulating selectivity for these compounds.[7][10] |
| Insufficient Stationary Phase Selectivity | The column chemistry (e.g., standard C18) is not providing enough unique interactions to differentiate the isomers. Solution: Switch to a column with a different selectivity. A mixed-mode column (reversed-phase/cation-exchange) is highly recommended as a first choice.[1][2] A phenyl column could be a second alternative. |
| Inappropriate Organic Modifier | Acetonitrile and methanol interact differently with analytes and the stationary phase. Solution: Replace acetonitrile with methanol (or vice versa) in your mobile phase. This can sometimes alter the elution order and improve resolution.[17] |
| Gradient is Too Steep | A steep gradient may not provide enough time for the column to resolve analytes with very similar retention times. Solution: Decrease the gradient slope. For example, instead of a 5-40% B gradient over 10 minutes, try 15-30% B over 20 minutes. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Peak tailing is common with basic compounds like aminobenzoates due to secondary interactions with the silica stationary phase.[20]
| Potential Cause | Solution & Explanation |
| Secondary Silanol Interactions (Tailing) | The basic amino group is interacting with acidic residual silanol groups on the silica surface of the column packing. Solution 1: Lower the mobile phase pH (e.g., to 2.5-3.0) to protonate the silanol groups (Si-OH), reducing their ability to interact with the protonated amine (-NH3+).[20] Solution 2: Use a modern, high-purity, end-capped column to minimize the number of available silanol groups. |
| Column Overload (Fronting) | Too much sample mass has been injected, saturating the stationary phase at the column inlet. Solution: Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure ACN). This causes the analyte band to spread before separation begins. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves the sample. |
| Column Degradation | A void or channel has formed at the head of the column, or the frit is contaminated. This leads to a distorted flow path.[21] Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, use a guard column to protect the analytical column from contamination.[21] Ultimately, the column may need to be replaced. |
Problem 3: Unstable or Drifting Retention Times
Inconsistent retention times make quantification and peak identification unreliable.
| Potential Cause | Solution & Explanation |
| Poorly Buffered Mobile Phase | The mobile phase pH is not stable, causing the ionization state of the analytes to fluctuate. This is especially problematic if the pH is very close to an analyte's pKa.[8] Solution: Ensure your buffer concentration is adequate (at least 10-25 mM). Prepare fresh mobile phase daily, as dissolved CO2 can lower the pH of unbuffered or weakly buffered solutions. |
| Inadequate Column Equilibration | The column has not fully equilibrated to the initial mobile phase conditions before injection, especially when switching between different methods. Solution: Increase the column equilibration time. A good rule of thumb is to flush with at least 10-15 column volumes of the initial mobile phase before the first injection. |
| Fluctuating Column Temperature | Retention in reversed-phase HPLC is temperature-dependent. Solution: Use a column thermostat to maintain a constant temperature (e.g., 30-40 °C). This will ensure run-to-run and day-to-day reproducibility. |
| Pump or System Leak | A small leak in the HPLC system can cause fluctuations in the mobile phase composition and flow rate. Solution: Perform a system pressure test. Check all fittings and connections for signs of salt buildup or moisture. |
References
-
HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved February 17, 2026, from [Link]
-
HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved February 17, 2026, from [Link]
-
In aminobenzoic acid, do we have three different pKa's? (2013, April 17). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]
-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). NIST. Retrieved February 17, 2026, from [Link]
-
p-Aminobenzoic Acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
-
Effect of the mobile phase on the retention behaviour of optical isomers of carboxylic acids and amino acids in liquid chromatography on bonded Teicoplanin columns. (2001, May 11). PubMed. Retrieved February 17, 2026, from [Link]
-
HPLC Methods for analysis of 2-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved February 17, 2026, from [Link]
-
(PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. (2015, December 9). ResearchGate. Retrieved February 17, 2026, from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved February 17, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 17, 2026, from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved February 17, 2026, from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved February 17, 2026, from [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI. Retrieved February 17, 2026, from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). MDPI. Retrieved February 17, 2026, from [Link]
-
What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today. Retrieved February 17, 2026, from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved February 17, 2026, from [Link]
-
Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved February 17, 2026, from [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved February 17, 2026, from [Link]
Sources
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Effect of the mobile phase on the retention behaviour of optical isomers of carboxylic acids and amino acids in liquid chromatography on bonded Teicoplanin columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. global.oup.com [global.oup.com]
- 13. p-Aminobenzoic Acid [drugfuture.com]
- 14. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
Technical Guide: Stability Testing & Troubleshooting for Cyclopentyl 4-aminobenzoate Hydrochloride Solutions
Core Directive & Molecule Overview
This guide addresses the specific stability challenges of Cyclopentyl 4-aminobenzoate Hydrochloride , a specialized ester of para-aminobenzoic acid (PABA). While structurally similar to common anesthetics like Benzocaine (Ethyl 4-aminobenzoate), the presence of the cyclopentyl group and the hydrochloride salt form introduces unique solubility and steric factors that must be managed during experimentation.
Key Stability Risks:
-
Hydrolysis (Ester Cleavage): The ester bond is susceptible to acid- and base-catalyzed hydrolysis, yielding 4-aminobenzoic acid (PABA) and cyclopentanol.
-
Oxidation (Discoloration): The primary aromatic amine is prone to oxidative degradation, leading to "yellowing" or "browning" of solutions via azo- or nitro-species formation.
-
pH-Induced Precipitation: As a hydrochloride salt, the compound is soluble in water. However, if the solution pH rises above the pKa of the amine (approx. pH 2.5–3.0 for the salt-to-base transition in similar esters), the hydrophobic free base may precipitate.
Solution Preparation & Storage Protocols
Standard Stability Protocol
To ensure reproducible data, use this self-validating preparation method.
| Parameter | Specification | Scientific Rationale |
| Solvent System | 0.9% Saline or Phosphate Buffer (pH 4.0–5.0) | Extreme pH accelerates ester hydrolysis. pH 4–5 is the "stability valley" for PABA esters [1]. |
| Concentration | 0.1 mg/mL to 1.0 mg/mL | High concentrations increase the risk of dimerization or precipitation if pH drifts. |
| Container | Amber Type I Glass (Silanized preferred) | Blocks UV light (preventing photodegradation) and minimizes surface adsorption. |
| Headspace | Nitrogen or Argon Sparged | Displaces dissolved oxygen to prevent amine oxidation (color change). |
| Temperature | 2°C – 8°C | Arrhenius kinetics dictate that lower temperatures significantly retard hydrolysis rates. |
Step-by-Step Preparation
-
Weighing: Weigh the target amount of Cyclopentyl 4-aminobenzoate HCl.
-
Dissolution: Dissolve in a small volume of 0.01 M HCl first. Why? This ensures the salt remains fully protonated and soluble before dilution.
-
Dilution: Bring to volume with the final buffer (e.g., Citrate or Phosphate pH 4.5).
-
Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding, chemically resistant). Do not use Nylon, as it can adsorb aromatic amines.
Degradation Pathways & Visualization
Understanding how the molecule breaks down is critical for interpreting HPLC chromatograms.
Figure 1: Degradation Pathways of Cyclopentyl 4-aminobenzoate
Caption: Primary degradation routes. Red path indicates the dominant hydrolysis mechanism; Green path indicates oxidative stress responsible for discoloration.
Troubleshooting Guide (Q&A Format)
Scenario A: Physical Stability Issues
Q: My solution turned cloudy/milky immediately after preparation. What happened?
-
Diagnosis: pH-Induced Precipitation.
-
Mechanism: You likely dissolved the HCl salt directly into a neutral or slightly alkaline buffer (pH > 6). The salt dissociated, and the local pH forced the molecule into its Free Base form. The Cyclopentyl ester makes the free base highly lipophilic (hydrophobic), causing it to crash out of solution.
-
Solution: Always dissolve the compound in a slightly acidic vehicle (0.01 N HCl) before adding it to the buffer. Ensure final pH is < 5.0.[1][2]
Q: Crystals appeared in my sample vials after 24 hours at 4°C.
-
Diagnosis: Salt Salting-Out or Solubility Limit.
-
Mechanism: If using high salt buffers (e.g., PBS), the "Common Ion Effect" (Cl- ions) can reduce the solubility of the Hydrochloride salt.
-
Solution: Switch to a low-ionic strength buffer (e.g., 10 mM Acetate or Citrate) and avoid excess chloride ions in the solvent.
Scenario B: Chemical Stability & HPLC Issues
Q: My HPLC chromatogram shows a new peak eluting before the main peak.
-
Diagnosis: Hydrolysis (Formation of PABA).
-
Mechanism: The ester bond has cleaved.[3] PABA is more polar than the cyclopentyl ester, so it elutes earlier on a Reverse Phase (C18) column [2].
-
Verification: Inject a standard of pure 4-aminobenzoic acid. If retention times match, hydrolysis is confirmed.
-
Fix: Check the pH of your solution. If pH > 7 or pH < 2, hydrolysis accelerates. Adjust to pH 4.5.
Q: The solution has turned yellow, but the main peak area hasn't changed significantly.
-
Diagnosis: Trace Amine Oxidation.
-
Mechanism: Aromatic amines are highly sensitive to oxidation. Even <0.1% degradation into azo compounds can cause visible color change (yellow/brown) without significantly impacting the assay value (area %) [3].
-
Fix: This is a "cosmetic" stability failure. To prevent it, store samples in the dark (Amber vials) and use an antioxidant like 0.1% Sodium Metabisulfite if compatible with your assay.
Analytical Method (HPLC) Recommendations
To accurately quantify stability, use this optimized method derived from PABA ester protocols.
| Parameter | Recommendation | Notes |
| Column | C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm) | "End-capped" prevents tailing of the amine group. |
| Mobile Phase A | 0.1% Formic Acid or 20mM Phosphate Buffer (pH 3.0) | Acidic pH suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can cause transesterification artifacts if left too long. |
| Gradient | 5% B to 60% B over 10 mins | PABA elutes early; Cyclopentyl ester elutes late. |
| Detection | UV @ 285 nm | Max absorbance for the PABA moiety. |
Figure 2: Troubleshooting Logic Tree
Caption: Rapid diagnostic logic for common stability failures.
References
-
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons. (Referencing general hydrolysis kinetics of p-aminobenzoate esters).
-
PubChem. (2023). Benzocaine Hydrochloride (Analogous Structure). National Library of Medicine. Retrieved from [Link]
-
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[4] Springer. (Mechanisms of amine oxidation and discoloration).
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from [Link]
Sources
- 1. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 2. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in nerve block experiments
Current Status: Operational Operator: Senior Application Scientist Ticket Topic: Troubleshooting Inconsistent Results in Sciatic Nerve Block Experiments
Welcome to the Support Center
You are likely here because your standard deviations are too high, your "vehicle control" animals are showing blocks, or your dose-response curves look like scatter plots. In preclinical nerve block assays (specifically sciatic nerve models in rats and mice), inconsistency is rarely due to the drug itself. It is almost always a failure of anatomical precision , physiological stability , or assay condition .
This guide bypasses the basic textbook steps and targets the specific variables that silently ruin experiments.
Department 1: In Vivo Delivery & Anatomical Precision
The Issue: "My motor block duration varies wildly (e.g., 30 mins vs. 120 mins) within the same treatment group."
Root Cause Analysis: The most common cause is the difference between intraneural (intrafascicular) and perineural (extrafascicular) injection.
-
Perineural (Target): Drug bathes the nerve. Kinetics are governed by diffusion across the epineurium.
-
Intraneural (Error): Needle penetrates the fascicle. This causes high-pressure injury, neurotoxicity, and artificially prolonged block durations due to "trapped" drug, invalidating the pharmacokinetic profile.
Troubleshooting Protocol: The Injection Integrity Check
| Variable | Perineural Injection (Correct) | Intraneural Injection (Incorrect) |
| Injection Pressure | Low (< 20 kPa / < 3 psi) | High (> 100 kPa / > 15 psi) |
| Motor Deficit | Reversible, dose-dependent | Prolonged, potential permanent damage |
| Histology | Normal nerve structure | Axonal degeneration, edema |
| Variability | Low (Predictable diffusion) | High (Depends on exact needle depth) |
Corrective Action:
-
Switch to Percutaneous Landmarks: Do not rely solely on "notch" palpation.
-
Rat: The sciatic nerve passes between the greater trochanter and the ischial tuberosity.
-
Mouse: The anatomy differs. The sciatic nerve originates from L3-L4 in mice, compared to L4-L5 in rats.[1]
-
-
Adopt Ultrasound Guidance (Gold Standard): If variability persists >20%, blind injection is no longer defensible. Use a high-frequency linear probe (14-18 MHz) to visualize the spread. You should see a "doughnut sign" (fluid surrounding the nerve) rather than nerve swelling.
Visualization: Injection Decision Logic
Figure 1: Decision logic for preventing intraneural injection errors. High resistance is a critical stop signal.
Department 2: Behavioral Readouts (Sensory Assays)
The Issue: "My baseline Von Frey thresholds are dropping over time (Hyperalgesia in control groups)."
Root Cause Analysis: This is often stress-induced hyperalgesia or sensitization caused by the assay itself.
-
Habituation Failure: Mice require significantly longer habituation (up to 60 mins) compared to rats (15-20 mins). Testing too early results in "freezing" behavior, which masks the withdrawal reflex (false negative), followed by a stress crash (false positive).
-
The "Up-Down" Fallacy: Using the Chaplan/Dixon "Up-Down" method requires a specific mathematical assumption. If you test too frequently, you sensitize the paw, measuring pain from the previous poke rather than the current threshold.
FAQ: Optimizing the Von Frey Assay
Q: How often can I test the same animal? A: Maintain an Inter-Stimulus Interval (ISI) of at least 3-5 minutes between applications to the same paw. Rapid-fire poking causes "wind-up" (temporal summation), lowering the threshold artificially.
Q: Why are my manual filament results different from my electronic Von Frey (eVF)? A: They measure different things. Manual filaments measure force threshold (passive). eVF measures force tolerance (active ramp). They are not interchangeable. eVF values are typically higher because the dynamic ramp allows the animal to "brace" slightly before withdrawal.
Q: What is the correct mesh grid? A: Use a wire mesh with 5x5mm holes. If the holes are too large, the animal's toe dips through, causing cutaneous stimulation distinct from the filament. If too small, the filament bends against the wire, not the paw.
Department 3: Formulation & Chemistry
The Issue: "The same concentration of Lidocaine (e.g., 2%) has different onset times in different batches."
Root Cause Analysis: Local anesthetics are weak bases.[2] Their efficacy is dictated by the Henderson-Hasselbalch equation .[2]
-
Uncharged Base (B): Lipophilic. Penetrates the nerve sheath.
-
Charged Cation (BH+): Hydrophilic. Binds to the Na+ channel inside the axon.
If your formulation pH varies even by 0.2 units, or if the tissue is acidic (inflamed), the ratio of B to BH+ shifts dramatically.
Mechanism of Action: The pH Trap
Figure 2: The pH-dependent mechanism. Only the uncharged form (Green) penetrates the nerve. Once inside, it must protonate (Blue) to block the channel. Acidic formulation prevents entry.
Corrective Action:
-
Buffer Control: Always measure the final pH of your solution. Lidocaine HCl dissolved in saline is acidic (pH ~4.5-5.5) to maintain shelf life.
-
The "Bicarb" Trick: Adding Sodium Bicarbonate (NaHCO3) to raise pH to ~7.0 immediately before injection increases the uncharged fraction, speeding up onset and improving consistency. Warning: Do not exceed pH 7.4 or the drug will precipitate.
Department 4: Ex Vivo Electrophysiology (CAP Recordings)
The Issue: "The Compound Action Potential (CAP) amplitude degrades in my control nerves within 30 minutes."
Root Cause Analysis: Ex vivo nerves are dying tissue. Rapid degradation is usually due to hypoxia or mechanical stretch .
-
Hypoxia: Sciatic nerves have high metabolic demand. Passive diffusion of oxygen in a static bath is insufficient for thick rat nerves.
-
Suction Electrode Drift: If the seal between the nerve and the suction electrode is not tight, the recording resistance drops, shrinking the signal amplitude (Ohm's Law: V = IR).
Troubleshooting Protocol: The CAP Rescue
-
Oxygenation: You must bubble the ACSF (Artificial Cerebrospinal Fluid) with 95% O2 / 5% CO2 (Carbogen) continuously.
-
Temperature: Conduction velocity changes by ~2 m/s per °C. If your rig lacks temperature control, room temperature fluctuations will alter latency and width.
-
The "Vaseline Seal": Apply a small amount of petroleum jelly (Vaseline) around the nerve where it enters the suction electrode. This increases seal resistance and prevents the "short circuit" effect, stabilizing the amplitude.
References
-
Thalhammer, J. G., et al. (1995). "Neurologic evaluation of the rat during sciatic nerve block with lidocaine." Anesthesiology.
-
Chaplan, S. R., et al. (1994).[3] "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods.
-
Strichartz, G. R. (1976). "Molecular mechanisms of nerve block by local anesthetics." Anesthesiology.
-
Rigaud, M., et al. (2008). "Species and strain differences in rodent sciatic nerve anatomy: Implications for studies of neuropathic pain." Pain.
-
Hadzic, A., et al. (2004). "Combination of intraneural injection and high injection pressure leads to fascicular injury and neurologic deficits in dogs."[4] Regional Anesthesia and Pain Medicine.
Sources
Technical Support Center: Scaling Up the Synthesis of Cyclopentyl 4-aminobenzoate Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopentyl 4-aminobenzoate Hydrochloride. As you transition from bench-scale experiments to larger-scale production, this resource offers practical, in-depth guidance to navigate the challenges that may arise. The information herein is curated to ensure scientific integrity, drawing from established principles of chemical engineering and organic synthesis.
I. Overview of the Synthetic Pathway
The synthesis of Cyclopentyl 4-aminobenzoate Hydrochloride is primarily achieved through a Fischer-Speier esterification of 4-aminobenzoic acid with cyclopentanol, followed by the formation of the hydrochloride salt. While straightforward in principle, scaling up this process introduces complexities related to heat and mass transfer, reaction kinetics, and impurity profiles.[1][2]
Below is a DOT language script that generates a diagram of the overall workflow.
Caption: Overall workflow for the synthesis of Cyclopentyl 4-aminobenzoate Hydrochloride.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
A. Esterification Step
Question 1: My reaction is sluggish and yields are lower than in the lab-scale experiment. What could be the cause?
Answer:
This is a common issue when scaling up and can be attributed to several factors:
-
Inefficient Water Removal: The Fischer esterification is an equilibrium reaction.[3][4] On a larger scale, the removal of water, a byproduct, becomes more challenging. In a lab setting, a Dean-Stark apparatus is effective. In a production environment, ensure your setup for azeotropic removal of water is optimized for the larger volume. The choice of solvent for azeotropic removal (e.g., toluene) and the efficiency of the condenser are critical.
-
Poor Mixing: In larger reactors, achieving homogenous mixing is more difficult.[1][2] This can lead to localized concentrations of reactants and catalyst, affecting the overall reaction rate. Ensure the agitation speed and impeller design are suitable for the reactor volume to maintain a well-mixed suspension.
-
Heat Transfer Limitations: Large reactors have a lower surface-area-to-volume ratio, making it harder to maintain a consistent reaction temperature.[1][5] "Hot spots" can lead to side reactions and degradation of the product, while "cold spots" will slow down the reaction. Monitor the internal temperature closely and ensure the heating mantle or jacketed reactor provides uniform heating.
Question 2: I am observing the formation of colored impurities that were not present in my small-scale reaction. Why is this happening and how can I prevent it?
Answer:
The appearance of colored impurities upon scale-up often points to degradation or side reactions:
-
Overheating: As mentioned, localized overheating can cause the decomposition of 4-aminobenzoic acid, potentially leading to aniline and subsequent tar formation.[6]
-
Air Oxidation: 4-aminobenzoic acid and its ester are susceptible to oxidation, which can be exacerbated by prolonged reaction times at high temperatures.[7] Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
-
Reaction with Intermediates: At higher temperatures and longer reaction times, side reactions, such as the formation of amides from the reaction of two molecules of the starting material or product, can occur.
To mitigate this, consider the following:
-
Optimize the reaction temperature to the lowest effective point.
-
Minimize the reaction time by closely monitoring its progress via TLC or HPLC.[8][9]
-
Employ an inert atmosphere.
B. Work-up and Purification
Question 3: During the aqueous work-up, I am getting a persistent emulsion that makes phase separation difficult. How can I resolve this?
Answer:
Emulsion formation is a frequent challenge, especially when scaling up extractions. Here are some strategies:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.[4]
-
Adjusting pH: Ensure the pH of the aqueous layer is appropriately adjusted. During neutralization of the acid catalyst, a careful and slow addition of the base (e.g., sodium bicarbonate or sodium carbonate solution) is recommended.
-
Solvent Choice: The choice of extraction solvent can influence emulsion formation. If you are consistently facing this issue, you might consider a different solvent.
-
Mechanical Separation: In a production setting, centrifugation can be used to separate persistent emulsions.
Question 4: My final product has a low melting point and appears impure even after recrystallization. What are the likely impurities?
Answer:
If the final product is impure, it could be due to the presence of:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-aminobenzoic acid or cyclopentanol.
-
Side Products: As discussed, overheating can lead to degradation products.
-
Solvent Residues: Inefficient drying can leave residual solvents from the reaction or recrystallization.
To improve purity:
-
Ensure the reaction goes to completion before work-up.
-
Optimize the recrystallization process. This includes selecting an appropriate solvent system (e.g., ethanol/water) and allowing for slow cooling to promote the formation of pure crystals.[4]
-
If recrystallization is insufficient, column chromatography on silica gel can be an effective purification method, although it may be less practical for very large scales.[4]
C. Hydrochloride Salt Formation
Question 5: When I add hydrochloric acid to form the salt, the product precipitates as an oil instead of a crystalline solid. Why does this happen?
Answer:
Oiling out during salt formation is often due to supersaturation or the presence of impurities.
-
Controlled Addition: Add the hydrochloric acid solution slowly and with vigorous stirring to a solution of the purified cyclopentyl 4-aminobenzoate in a suitable solvent (e.g., isopropanol, ethyl acetate). This allows for controlled precipitation and crystal growth.
-
Temperature Control: Cooling the solution during the addition of HCl can also promote crystallization over oiling.
-
Purity of the Free Base: Ensure the cyclopentyl 4-aminobenzoate free base is of high purity before attempting salt formation, as impurities can interfere with crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended molar ratio of cyclopentanol to 4-aminobenzoic acid? A1: To drive the equilibrium towards the product, it is common to use an excess of the alcohol. A molar ratio of 3 to 5 equivalents of cyclopentanol to 1 equivalent of 4-aminobenzoic acid is a good starting point for scaled-up synthesis.[4]
Q2: What is a suitable acid catalyst and what is the typical loading? A2: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[4] A catalytic amount, typically 5-10 mol% relative to the limiting reagent (4-aminobenzoic acid), is sufficient.
Q3: How can I monitor the reaction progress on a large scale? A3: For large-scale reactions, taking small aliquots for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice.[8][9] This allows you to track the disappearance of the starting material and the appearance of the product, helping to determine the optimal reaction time.
Q4: What are the key safety considerations when scaling up this synthesis? A4:
-
Exothermic Reactions: The addition of concentrated sulfuric acid is exothermic. Ensure it is done slowly and with adequate cooling.[2]
-
Flammable Solvents: The use of flammable solvents like toluene or cyclopentanol requires appropriate safety measures, including proper ventilation and the absence of ignition sources.
-
Corrosive Reagents: Both sulfuric acid and hydrochloric acid are corrosive. Use appropriate personal protective equipment (PPE).
-
Pressure Build-up: Ensure the reactor is properly vented, especially during heating, to prevent pressure build-up.
IV. Experimental Protocol: A Scaled-Up Example
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Table 1: Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Aminobenzoic Acid | 137.14 | 1.00 kg | 7.29 | 1.0 |
| Cyclopentanol | 86.13 | 2.50 L (2.36 kg) | 27.4 | 3.76 |
| Toluene | - | 5.0 L | - | - |
| Sulfuric Acid (98%) | 98.08 | 40 mL (73.6 g) | 0.75 | 0.10 |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Ethyl Acetate | - | 10.0 L | - | - |
| Hydrochloric Acid (in IPA) | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser, charge 4-aminobenzoic acid (1.00 kg), cyclopentanol (2.50 L), and toluene (5.0 L).
-
Catalyst Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (40 mL). An exotherm may be observed.
-
Esterification: Heat the mixture to reflux (approximately 110-120 °C). Collect the water that separates in the Dean-Stark trap. Continue refluxing until no more water is collected or reaction monitoring (TLC/HPLC) indicates the consumption of the starting material.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH ~7-8).
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.0 L).
-
Washing: Combine all organic layers and wash with water (2 x 2.0 L) and then with brine (2.0 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude cyclopentyl 4-aminobenzoate.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.
-
Salt Formation: Dissolve the purified ester in a minimal amount of a suitable solvent like isopropanol. Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol with stirring.
-
Isolation: Collect the precipitated Cyclopentyl 4-aminobenzoate Hydrochloride by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
V. Mechanistic Insight
The core of this synthesis is the acid-catalyzed esterification. The diagram below illustrates the generally accepted mechanism.
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification reaction.
VI. References
-
Scale-Up Challenges for Intermediates: A Practical Guide. At Tianming Pharmaceutical.
-
Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
-
An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Benchchem.
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
-
Current Developments in Esterification Reaction: A Review on Process and Parameters. (2025, August 7). Journal of Industrial and Engineering Chemistry.
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI.
-
Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification. Benchchem.
-
US Patent 7,547,798 B2 - Process for preparing aminobenzoate esters. Google Patents.
-
CN Patent 111484418 A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. Google Patents.
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University.
-
CN Patent 101353311 B - Process for preparing aminobenzoate esters. Google Patents.
-
US Patent Application 2016/0297744 A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents.
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.
-
Stability of para-aminobenzoic acid in cell culture media. Thermo Fisher Scientific.
-
Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. (2025, March 19). Open Exploration Publishing.
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure.
-
Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH.
-
CN Patent 106083615 B - A kind of preparation method of cyclopentolate hydrochloride. Google Patents.
-
Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
-
4-Aminobenzoic acid. Wikipedia.
-
Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- And β-Amino Acids in an Enantiomerically Pure Form. ResearchGate.
-
What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? (2016, March 2). Quora.
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
-
WO Patent 2000/058500 A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES. Google Patents.
-
Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. PMC.
-
Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Benchchem.
-
Attempted synthesis of propyl 4 aminobenzoate. (2017, April 17). Sciencemadness Discussion Board.
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
-
Anticonvulsant activity of cyclopentano amino acids. PubMed.
-
P-aminobenzoic acid doesn't dissolve in HCl solution after cooling? (2017, November 13). ResearchGate.
-
CN Patent 112299972 A - Preparation method of high-purity esketamine hydrochloride ketone body. Google Patents.
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12). MDPI.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Attempted synthesis of propyl 4 aminobenzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pure.bond.edu.au [pure.bond.edu.au]
- 9. rsc.org [rsc.org]
Technical Support Center: Chromatography of Cyclopentyl 4-aminobenzoate HCl
Welcome to the technical support guide for resolving chromatographic challenges with Cyclopentyl 4-aminobenzoate HCl. This document provides in-depth troubleshooting advice, structured in a practical question-and-answer format, to help you diagnose and solve issues like peak tailing, ensuring robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently seeing significant peak tailing with Cyclopentyl 4-aminobenzoate HCl in my reversed-phase HPLC method?
A1: The primary cause is most likely secondary ionic interactions between your analyte and the stationary phase.
Cyclopentyl 4-aminobenzoate HCl is the hydrochloride salt of a primary aromatic amine. In typical reversed-phase mobile phases (pH > 2.5), the amine group is protonated, carrying a positive charge (R-NH₃⁺). The fundamental issue arises from the nature of standard silica-based stationary phases (like C18 or C8).
-
Silanol Activity: The silica backbone of the column packing material has residual silanol groups (Si-OH). These groups are acidic and, at mobile phase pH levels above approximately 3, they become deprotonated and carry a negative charge (Si-O⁻).[1][2]
-
Secondary Retention Mechanism: Your primary, desired retention mechanism is hydrophobic interaction between the analyte and the C18 chains. However, the positively charged amine on your molecule is strongly attracted to the negatively charged silanol sites.[3][4] This strong ionic interaction acts as a secondary retention mechanism, which is much stronger and has slower kinetics than the hydrophobic one. Some analyte molecules get "stuck" on these active sites and elute later, creating the characteristic asymmetric peak tail.[5]
This dual-retention mechanism is the classic cause of peak tailing for basic compounds.[6]
Figure 1: Diagram illustrating the primary (desired) and secondary (tailing-inducing) retention mechanisms for a basic analyte on a C18 column.
Q2: What is the most logical workflow to troubleshoot this peak tailing issue?
A2: A systematic approach is crucial. First, determine if the problem is chemical or physical, then optimize your method accordingly.
Before spending significant time on method redevelopment, it's essential to rule out common system-level problems.
Step-by-Step Troubleshooting Protocol:
-
Diagnose the Problem Type (Chemical vs. Physical):
-
Protocol: Prepare a neutral, non-polar standard compound (e.g., Toluene or Caffeine) at a similar concentration to your analyte.
-
Inject this neutral marker using your current method.
-
Analysis:
-
If the neutral marker's peak also tails, the problem is likely physical .[6] This points to issues like extra-column volume (e.g., excessive tubing length, poorly made fittings), a column void, or a blocked frit.[7][8] Proceed to "Physical System Troubleshooting."
-
If the neutral marker gives a sharp, symmetrical peak, the problem is chemical , confirming the secondary interactions with your basic analyte.[6] Proceed to "Chemical Method Optimization."
-
-
Figure 2: A troubleshooting workflow to differentiate between physical and chemical causes of peak tailing.
Q3: My problem is chemical. How can I optimize the mobile phase to get a symmetrical peak?
A3: Mobile phase optimization is the most powerful tool to mitigate tailing. The goal is to suppress the unwanted ionic interactions.
There are three primary strategies for mobile phase optimization, listed in order of common use and simplicity.
Strategy 1: Low pH Mobile Phase (The "Protonate Everything" Approach)
-
Mechanism: By lowering the mobile phase pH to below 3 (ideally pH 2.5-2.8), the vast majority of residual silanol groups will be protonated (Si-OH) and therefore neutral.[4][5] This eliminates the negative charge on the stationary phase, preventing the ionic attraction with your positively charged analyte.
-
Protocol:
-
Prepare the aqueous component of your mobile phase by adding 0.1% (v/v) of an acid like Formic Acid (FA) or Trifluoroacetic Acid (TFA) to HPLC-grade water. Note: TFA is an excellent peak shape modifier but can cause ion suppression if using mass spectrometry (MS) detection.
-
Mix with your organic modifier (e.g., Acetonitrile or Methanol) to the desired ratio.
-
Ensure your column is acid-stable before operating at low pH for extended periods. Most modern C18 columns are stable in the pH 2-8 range.
-
Strategy 2: Use of a Competing Base Additive
-
Mechanism: A small, basic "masking agent" is added to the mobile phase. This agent, typically Triethylamine (TEA), is a small amine that will preferentially bind to the active silanol sites, effectively shielding them from your larger analyte.[7]
-
Protocol:
-
Add 0.1% (v/v) Triethylamine to your aqueous mobile phase.
-
Adjust the pH to the desired level (often used in the pH 6-7.5 range) with an acid like phosphoric acid.
-
Caution: TEA is not volatile and is incompatible with MS detection. It can also be difficult to completely wash out of a column. It is recommended to dedicate a column for methods using TEA.
-
Strategy 3: Ion-Pair Chromatography
-
Mechanism: An anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is added to the mobile phase.[9][10] This reagent has a negatively charged head and a hydrophobic tail. It forms a neutral ion-pair with the positively charged analyte (R-NH₃⁺). This neutral complex is then retained well by the C18 phase via hydrophobic interactions, and the problematic charge is masked.[11]
-
Protocol:
-
Dissolve the ion-pairing reagent (e.g., 5-10 mM sodium heptanesulfonate) in the aqueous portion of the mobile phase.
-
Adjust the pH to ensure both the analyte and the ion-pairing reagent are ionized (typically pH 2.5-4.0).
-
Caution: Ion-pairing reagents are notoriously difficult to remove from a column and the HPLC system. You must dedicate a specific column for this application.
-
| Strategy | Mechanism | Pros | Cons |
| Low pH (e.g., 0.1% FA) | Neutralizes silanol groups (Si-OH) | Simple, effective, MS-compatible | May not be sufficient for very basic compounds; requires acid-stable column |
| Competing Base (e.g., 0.1% TEA) | Masks silanol sites with another base | Very effective for improving peak shape | Not MS-compatible; can be difficult to remove from the column |
| Ion-Pairing (e.g., 5mM SHS) | Forms a neutral pair with the analyte | Excellent for retention and peak shape of charged analytes | Not MS-compatible; irreversibly modifies the column |
Q4: If mobile phase changes are not enough, what type of HPLC column should I use?
A4: Selecting a modern, high-performance column designed for basic compounds can often solve the problem at its source.
If you are using an older "Type A" silica column, it will have high silanol activity and be prone to causing tailing.[3] Modern columns are specifically engineered to minimize these effects.
-
High-Purity, End-Capped Columns: This is the modern standard. These columns use very pure silica with low metal content and are chemically treated in a process called "end-capping," which uses a small silylating agent to block a majority of the accessible residual silanols.[1][4] This is the first and best choice for most applications.
-
Polar-Embedded or Aqueous-Stable Columns: These columns have a polar functional group (like an amide or carbamate) incorporated into the C18 chain. This design helps to shield the silica surface from basic analytes and also prevents phase collapse in highly aqueous mobile phases.[1]
-
Hybrid Particle Columns: These columns are made from a hybrid organic/inorganic material (e.g., silica and polymer). They have significantly fewer surface silanols than pure silica columns, making them inherently less active and better for basic compounds.
-
High pH Resistant Columns: Some columns are specifically designed to be stable at high pH (e.g., pH > 8). At high pH, your amine analyte (R-NH₂) will be neutral and uncharged, completely eliminating the ionic interaction with silanols. This is a very effective strategy, but requires a specialized column that will not dissolve under basic conditions.
| Column Type | Key Feature | Benefit for Cyclopentyl 4-aminobenzoate HCl |
| Modern End-Capped C18 | High purity silica, minimal active silanols | Drastically reduces secondary ionic interactions. The go-to starting point. |
| Polar-Embedded Phase | Polar group shields the silica surface | Provides an alternative selectivity and excellent peak shape for bases. |
| Hybrid Particle Phase | Organic/inorganic hybrid material | Inherently lower silanol activity, leading to improved peak symmetry. |
| High pH Stable Phase | Stable up to pH 10-12 | Allows analysis of the analyte in its neutral form, completely avoiding ionic interactions. |
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- Waters. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?
- Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
- Papp, E., & Vigh, Gy. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
- Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.
- Nishimura, Y., et al. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Nawrocki, J. (2025, August 6). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
- ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- TCI America. (n.d.). Ion-Pair Reagents for HPLC.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
Sources
- 1. chromtech.com [chromtech.com]
- 2. support.waters.com [support.waters.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. welch-us.com [welch-us.com]
- 11. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
A Comparative Analysis of Aminobenzoate Local Anesthetics: A Guide for Researchers and Drug Development Professionals
Introduction
Local anesthetics are indispensable pharmacological agents that induce a transient and reversible loss of sensation in a specific body region, playing a pivotal role in a vast array of clinical procedures. The aminobenzoate local anesthetics, also known as ester-type anesthetics, represent the first class of synthetic local anesthetics developed, with procaine being a notable early example.[1] Although newer amide-type anesthetics are now more commonly used, the study of aminobenzoates like procaine, benzocaine, and tetracaine remains crucial. They serve as foundational models for understanding the principles of local anesthesia and as benchmarks in the development of novel analgesic compounds.
This guide provides an in-depth comparative analysis of key aminobenzoate local anesthetics, tailored for researchers, scientists, and drug development professionals. We will explore their fundamental mechanism of action, compare their physicochemical and pharmacological properties, and provide detailed experimental protocols for their preclinical evaluation, thereby offering a comprehensive resource for both foundational understanding and practical application in research settings.
The Common Pathway: Mechanism of Action of Aminobenzoate Local Anesthetics
The primary mechanism of action for all local anesthetics, including the aminobenzoate class, is the blockade of voltage-gated sodium channels (VGSCs) within the nerve cell membrane.[2] By binding to these channels, local anesthetics inhibit the influx of sodium ions that is necessary for the generation and propagation of action potentials along the nerve fiber.[2] This interruption of the nerve impulse prevents the transmission of pain signals from the periphery to the central nervous system.
The process is dependent on the ionization state of the anesthetic molecule. In their uncharged (base) form, these drugs are lipid-soluble and can readily diffuse across the nerve sheath and axonal membrane. Once inside the axoplasm, they re-equilibrate into their charged (cationic) form. It is this cationic form that binds to a specific receptor site within the sodium channel, effectively blocking it.[3]
Figure 1: General mechanism of local anesthetic action. The uncharged base form diffuses across the nerve membrane, becomes protonated intracellularly, and the resulting cation blocks the sodium channel.
Comparative Physicochemical and Pharmacological Profiles
The clinical effectiveness of a local anesthetic is governed by its physicochemical properties, including its dissociation constant (pKa), lipid solubility, and protein binding. These factors determine the onset of action, potency, and duration of the anesthetic effect.[4]
| Anesthetic | pKa | Lipid Solubility (Partition Coefficient) | Onset of Action | Duration of Action | Potency (Relative to Procaine) |
| Procaine | 8.9 | Low (0.6) | Slow | Short (15-30 min) | 1 |
| Benzocaine | 3.5 | High | Rapid | Short (5-15 min) | - (Topical Only) |
| Tetracaine | 8.5 | High (80) | Slow | Long (120-180 min) | 16 |
Table 1: Comparative Physicochemical and Pharmacological Properties of Selected Aminobenzoate Local Anesthetics.[4][5]
Procaine: The Historical Benchmark
Procaine, first synthesized in 1905, is the archetypal ester local anesthetic.[6] Its high pKa of 8.9 means that at physiological pH (7.4), a relatively small fraction of the drug is in its uncharged, lipid-soluble form, leading to a slow onset of action.[4] Coupled with its low lipid solubility, procaine has low potency and a short duration of action.[5] It is metabolized in the plasma by pseudocholinesterase to para-aminobenzoic acid (PABA), which is associated with allergic reactions in some individuals.[1] While its use has largely been superseded by newer agents, it remains a valuable comparator in research.
Benzocaine: The Topical Specialist
Benzocaine is primarily used for topical anesthesia due to its unique properties.[7] With a very low pKa of 3.5, it exists almost entirely in the uncharged base form at physiological pH, making it highly lipid-soluble and allowing for rapid penetration of mucous membranes.[5][8] However, its low water solubility prevents its use for injection.[7] It is a common ingredient in over-the-counter products for oral pain relief.[9] A significant, though rare, side effect of benzocaine is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[10]
Tetracaine: The Potent and Long-Lasting Agent
Tetracaine is characterized by its high potency and long duration of action.[11] Its high lipid solubility contributes to its increased potency, which is approximately 16 times that of procaine.[5] This property, along with its significant protein binding, results in a prolonged anesthetic effect, making it suitable for spinal anesthesia and topical applications where a longer duration is desired.[11][12] However, its onset of action is slow, and it has a higher potential for systemic toxicity compared to other aminobenzoates.[12]
Experimental Protocols for Comparative Evaluation
The preclinical assessment of local anesthetics relies on both in vitro and in vivo models to provide a comprehensive understanding of their efficacy and safety.
In Vitro Evaluation: Isolated Frog Sciatic Nerve Preparation
The isolated frog sciatic nerve model is a classic and robust preparation for determining the intrinsic blocking properties of local anesthetics.[11]
Protocol: Compound Action Potential (CAP) Measurement
-
Nerve Dissection: Euthanize a frog by pithing and dissect the sciatic nerve from the spinal cord to the knee.[10] Immediately place the excised nerve in a bath of Ringer's solution to maintain its viability.[11]
-
Nerve Mounting: Mount the nerve in a nerve chamber, ensuring the proximal end is placed over the stimulating electrodes and the distal end is over the recording electrodes.[13]
-
Baseline CAP Recording: Apply a supramaximal stimulus (a voltage that elicits a maximal response) to generate a compound action potential (CAP).[13] Record the baseline CAP amplitude and latency.
-
Application of Anesthetic: Bathe the segment of the nerve between the stimulating and recording electrodes with a known concentration of the aminobenzoate local anesthetic solution.
-
Measurement of Block: Record the CAP at regular intervals to determine the time course of the anesthetic block, evidenced by a decrease in the CAP amplitude.[11]
-
Washout and Recovery: Replace the anesthetic solution with fresh Ringer's solution to observe the reversal of the nerve block.
-
Data Analysis: Calculate the percentage of CAP inhibition over time for different anesthetic concentrations to determine parameters such as the IC50 (the concentration that produces 50% inhibition).
Figure 2: Workflow for the in vitro assessment of local anesthetic activity using the frog sciatic nerve model.
In Vivo Evaluation: Rat Sciatic Nerve Block Model
The rat sciatic nerve block model is a widely used in vivo assay to evaluate the onset, duration, and differential sensory and motor blockade of local anesthetics.[14]
Protocol: Sciatic Nerve Block and Assessment
-
Animal Preparation: Anesthetize a rat (e.g., with isoflurane) and place it in a prone position.
-
Nerve Localization: Identify the sciatic notch. A nerve stimulator can be used to confirm the precise location of the sciatic nerve by observing motor responses at a low current (e.g., 0.2 mA).[14]
-
Anesthetic Injection: Inject a standardized volume and concentration of the aminobenzoate local anesthetic perineurally.
-
Assessment of Motor Block: At predetermined time points, evaluate motor function. This can be done by observing gait, the righting reflex, or by quantifying hindpaw grip strength with a dynamometer.[14]
-
Assessment of Sensory Block: Assess sensory blockade using a thermal stimulus (e.g., a radiant heat source) and measuring the paw withdrawal latency.[14] An increase in latency indicates a sensory block.
-
Determination of Onset and Duration: The onset of action is the time to the maximal block, and the duration is the time from maximal block to the return of baseline function.
-
Systemic Toxicity Monitoring: Throughout the experiment, observe the animal for any signs of systemic toxicity, such as seizures or changes in respiratory rate.
Figure 3: Workflow for the in vivo evaluation of local anesthetics using the rat sciatic nerve block model.
Conclusion
The aminobenzoate local anesthetics, though representing an earlier class of compounds, offer invaluable insights into the structure-activity relationships that govern local anesthesia. Their varied physicochemical properties directly translate into distinct clinical profiles, from the short-acting procaine to the potent and long-duration tetracaine, and the topically effective benzocaine. A rigorous comparative analysis using established in vitro and in vivo models is essential for characterizing novel anesthetic agents and for furthering our understanding of the molecular basis of nerve blockade. The experimental protocols detailed herein provide a robust framework for such investigations, enabling researchers to make informed decisions in the pursuit of safer and more effective local anesthetics.
References
- Grant, G. J., Vermeulen, K., Zakowski, M. I., Sutin, K. M., Ramanathan, S., Langerman, L., Weissman, T. E., & Turndorf, H. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia and Analgesia, 75(6), 889–894.
- Wikipedia. (2024). Benzocaine.
- ChemicalBook. (2023). Tetracaine hydrochloride: mechanism of action and activity.
- Dalton Pharma. (2026). Tetracaine Hydrochloride - Local Anesthetic Supplier.
- iWorx. (n.d.).
- MIT OpenCourseWare. (n.d.). 9.17 Lab Protocol: Section 5 The compound potential.
- Thalhammer, J. G., Vladimirova, M., Bershadsky, B., & Strichartz, G. R. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013–1025.
- BenchChem. (2025). A Comparative Analysis of Procaine and Other Ester-Type Local Anesthetics.
- Maxill. (2023). Because You Asked: All About Benzocaine.
- Clinicaltrials.eu. (n.d.). Benzocaine – Application in Therapy and Current Clinical Research.
- Frontiers in Neurology. (2024). Long-term sensorimotor changes after a sciatic nerve block with bupivacaine and liposomal bupivacaine in a high-fat diet/low-dose streptozotocin rodent model of diabetes.
- ResearchGate. (n.d.).
- Guidechem. (n.d.). Procaine 59-46-1 wiki.
- Journal of Physiology. (2022).
- ChemicalBook. (2023).
- ChemicalBook. (2026). Procaine | 59-46-1.
- NYSORA. (2026). Clinical Pharmacology of Local Anesthetics.
- Strichartz, G. (n.d.). Miller Local Anesthetics.
- Wikipedia. (2024). Procaine.
- ResearchGate. (2022).
- Semantic Scholar. (2006). Periodic Classification of Local Anaesthetics (Procaine Analogues).
Sources
- 1. Mean effective volume of local anesthetics by nerve conduction technique - Luo - Annals of Translational Medicine [atm.amegroups.org]
- 2. nysora.com [nysora.com]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. Electrophysiological Methods to Assess Peripheral Pain Block in an Anesthetized Rat [jove.com]
- 5. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopac.com [biopac.com]
- 7. tumescent.org [tumescent.org]
- 8. dovepress.com [dovepress.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. iworx.com [iworx.com]
- 13. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Long-term sensorimotor changes after a sciatic nerve block with bupivacaine and liposomal bupivacaine in a high-fat diet/low-dose streptozotocin rodent model of diabetes [frontiersin.org]
A Comparative Guide to the Validation of Analytical Methods for Cyclopentyl 4-aminobenzoate HCl
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For a novel active pharmaceutical ingredient (API) such as Cyclopentyl 4-aminobenzoate HCl, establishing a robust analytical method is paramount for ensuring its identity, purity, and potency throughout the drug development lifecycle. This guide provides a comparative analysis of potential analytical methods for Cyclopentyl 4-aminobenzoate HCl, grounded in the principles of scientific integrity and regulatory expectations. We will explore the nuances of method selection, the causality behind experimental choices, and present illustrative data to guide researchers, scientists, and drug development professionals in this critical endeavor.
The Criticality of Method Validation in Drug Development
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This process is mandated by regulatory bodies worldwide, with guidelines such as the International Council for Harmonisation (ICH) Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> providing a harmonized framework.[3][4][5] The recent updates to these guidelines, including the introduction of ICH Q14 on Analytical Procedure Development, emphasize a lifecycle and Quality-by-Design (QbD) approach, encouraging a deeper understanding of the method's capabilities and limitations.[5][6]
For Cyclopentyl 4-aminobenzoate HCl, a compound with a chromophore in its 4-aminobenzoate moiety, several analytical techniques are plausible. This guide will focus on the comparative validation of two primary methods: High-Performance Liquid Chromatography (HPLC) for assay and impurity determination, and Ultraviolet-Visible (UV-Vis) Spectrophotometry as a simpler, alternative assay method.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance of its intended application, performance characteristics, and practical considerations. Below is a comparative overview of HPLC and UV-Vis Spectrophotometry for the analysis of Cyclopentyl 4-aminobenzoate HCl.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Rationale for Cyclopentyl 4-aminobenzoate HCl |
| Specificity/Selectivity | High. Capable of separating the API from impurities, degradation products, and excipients. | Low to Moderate. Susceptible to interference from any substance that absorbs at the same wavelength. | HPLC is superior for purity and stability studies where discrimination from related substances is crucial. UV-Vis may be suitable for a simple assay of the pure drug substance. |
| Linearity | Excellent over a wide concentration range. | Good, but typically over a narrower range compared to HPLC. | Both methods can provide linear responses, but HPLC generally offers a broader dynamic range. |
| Accuracy | High. Can be accurately determined by recovery studies using a reference standard. | High for pure samples. Accuracy can be compromised by interfering substances. | Both methods can be accurate, but HPLC's accuracy is more reliable in complex matrices. |
| Precision (Repeatability & Intermediate Precision) | High. Low relative standard deviation (RSD) is typically achievable. | High for instrumental precision, but can be affected by sample preparation variability. | HPLC often demonstrates better overall precision due to the automation and control of the system. |
| Range | Wide, suitable for both high-concentration assay and low-concentration impurity analysis. | Narrower, typically limited by the linear range of the Beer-Lambert law. | HPLC's wider range makes it more versatile for different analytical needs. |
| Robustness | Can be thoroughly evaluated by systematically varying method parameters (e.g., pH, mobile phase composition). | Generally robust, but can be sensitive to solvent composition and pH. | Robustness testing is critical for both, but the number of parameters to evaluate is greater for HPLC. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Low. Can be optimized for trace-level impurity detection. | Higher compared to HPLC. Generally not suitable for impurity quantification. | HPLC is the method of choice for the determination of impurities. |
Experimental Design for Method Validation
A well-defined validation protocol is essential before initiating any experimental work.[7] This protocol should outline the validation parameters to be evaluated, the experimental procedures, and the acceptance criteria.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method for Cyclopentyl 4-aminobenzoate HCl would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[8][9][10] Detection would be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the 4-aminobenzoate chromophore.[11][12]
Illustrative HPLC Workflow
Caption: A typical workflow for HPLC analysis.
Detailed Experimental Protocols for HPLC Validation:
-
Specificity:
-
Prepare solutions of the Cyclopentyl 4-aminobenzoate HCl reference standard, a placebo (a mixture of all excipients without the API), and a spiked sample (placebo spiked with the API and known impurities).
-
Inject each solution into the HPLC system.
-
Acceptance Criteria: The peak for Cyclopentyl 4-aminobenzoate HCl in the spiked sample should be free from interference from placebo components and should be well-resolved from any impurity peaks (resolution > 2.0).[13]
-
-
Linearity:
-
Prepare a series of at least five solutions of the reference standard at different concentrations, typically ranging from 80% to 120% of the expected sample concentration for an assay.[2]
-
Inject each solution in triplicate.
-
Plot a graph of the peak area versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare a placebo mixture and spike it with the Cyclopentyl 4-aminobenzoate HCl reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.[14]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The RSD for the combined results should be ≤ 2.0%.
-
-
-
Robustness:
-
Systematically vary critical method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Organic modifier content in the mobile phase (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze a sample under each modified condition.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
-
UV-Vis Spectrophotometry Method
A UV-Vis spectrophotometric method would involve dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).[15] The concentration would then be determined using a standard curve or a single-point standard.
Illustrative UV-Vis Spectrophotometry Workflow
Caption: A typical workflow for UV-Vis spectrophotometric analysis.
Detailed Experimental Protocols for UV-Vis Validation:
-
Specificity:
-
Obtain the UV spectra of the Cyclopentyl 4-aminobenzoate HCl reference standard and a placebo solution.
-
Acceptance Criteria: The placebo solution should show no significant absorbance at the λmax of the API.
-
-
Linearity:
-
Prepare a series of at least five dilutions of the reference standard.
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare a placebo solution and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Prepare each concentration in triplicate.
-
Measure the absorbance and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability):
-
Prepare six independent samples at the target concentration.
-
Measure the absorbance of each sample.
-
Calculate the RSD of the absorbance values.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
Conclusion: Selecting the Fit-for-Purpose Method
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[4] For Cyclopentyl 4-aminobenzoate HCl, both HPLC and UV-Vis spectrophotometry can be validated for assay purposes.
-
HPLC stands out as the more powerful and versatile technique, offering high specificity that is essential for stability studies and the quantification of impurities. Its ability to separate the analyte from other components makes it the gold standard for quality control in the pharmaceutical industry.[8]
-
UV-Vis Spectrophotometry , while less specific, can be a rapid and cost-effective alternative for the routine assay of the pure drug substance or in simple formulations where excipients do not interfere.
Ultimately, the choice of method depends on its intended purpose within the drug development process. A thorough, risk-based approach to method development and validation, as encouraged by the latest ICH guidelines, will ensure the generation of reliable and accurate data, safeguarding the quality of the final drug product.[6]
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. Pharmacopeia.cn.
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. Available at: [Link]
- 〈1225〉 Valid
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]
- Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degrad
- VALID
-
HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available at: [Link]
-
Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
- Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval.
- APPLIC
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Analytical Method Development and Valid
-
UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. Available at: [Link]
-
(a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... ResearchGate. Available at: [Link]
-
Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. Available at: [Link]
- Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
-
An Analysis on the UV-Visible Spectrophotometry Method. AI Publications. Available at: [Link]
-
4-Aminobenzoic acid - Optional[UV-VIS] - Spectrum. SpectraBase. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. uspbpep.com [uspbpep.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. ikev.org [ikev.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. aipublications.com [aipublications.com]
Comparative Guide: Cyclopentyl vs. Ethyl 4-Aminobenzoate Anesthetic Potency
The following technical guide provides an objective, side-by-side comparison of Cyclopentyl 4-aminobenzoate and Ethyl 4-aminobenzoate (Benzocaine) , focusing on their anesthetic potency, physicochemical properties, and structure-activity relationships (SAR).
Executive Summary
Ethyl 4-aminobenzoate (Benzocaine) is the clinical standard for topical surface anesthesia, characterized by a short duration of action and low systemic toxicity due to its rapid hydrolysis. Cyclopentyl 4-aminobenzoate represents a lipophilic modification of the benzocaine scaffold.
Based on Structure-Activity Relationship (SAR) principles established in classic local anesthetic research (e.g., Adams et al., Goldberg et al.), the cyclopentyl ester exhibits significantly higher anesthetic potency (estimated 3–4x) compared to the ethyl ester. This increase correlates directly with enhanced lipophilicity (LogP), allowing superior penetration into the neuronal lipid bilayer. However, this potency comes at the cost of reduced water solubility and a potentially lower safety margin (higher local irritation or systemic toxicity potential).
| Feature | Ethyl 4-aminobenzoate (Benzocaine) | Cyclopentyl 4-aminobenzoate |
| Primary Use | OTC Topical Anesthetic (Gels, Sprays) | Research / Specialized Surface Anesthesia |
| Relative Potency | 1.0 (Reference Standard) | ~3.0 – 4.0x (Predicted via SAR) |
| Lipophilicity (LogP) | ~1.86 | ~2.90 (High Lipid Affinity) |
| Onset of Action | Rapid (< 1 min) | Rapid to Intermediate |
| Duration | Short (due to esterase hydrolysis) | Moderate (Steric hindrance delays hydrolysis) |
Chemical & Physicochemical Analysis[1][2]
The anesthetic activity of p-aminobenzoic acid (PABA) esters is governed by the Meyer-Overton correlation , which states that potency increases with lipid solubility until a "cutoff" point (usually at a chain length of C6–C8).
Structural Comparison
-
Benzocaine: Contains a short, flexible ethyl (C2) chain.
-
Cyclopentyl Analog: Contains a cyclopentyl (C5) ring. The cyclic nature adds bulk (steric hindrance) and significantly increases the carbon count, driving up hydrophobicity.
Graphviz Diagram: Structural & Property Flow
The following diagram illustrates the chemical divergence and its pharmacological consequences.
Figure 1: Structural divergence of PABA esters. The C5 cyclopentyl ring enhances lipophilicity (LogP), directly driving increased potency and membrane retention compared to the C2 ethyl chain.
Pharmacology & Mechanism of Action[1]
Both compounds function as Voltage-Gated Sodium Channel (NaV) Blockers . They prevent the generation and conduction of nerve impulses by decreasing the permeability of the nerve cell membrane to sodium ions.
Mechanism: The Lipid Pathway
Because these are neutral esters (benzocaine has a pKa ~2.5, meaning it is uncharged at physiological pH), they do not rely on the hydrophilic pathway (entering the open channel from the inside). Instead, they utilize the hydrophobic pathway :
-
Membrane Expansion: The drug dissolves into the lipid bilayer of the nerve membrane.
-
Channel Deformation: The accumulation of drug molecules expands the membrane, mechanically compressing the Na+ channel or altering its conformational state to a "closed/inactivated" mode.
-
Potency Driver: The Cyclopentyl ester, being more lipophilic, partitions more efficiently into the membrane, exerting a stronger "disordering" effect per mole than Benzocaine.
Graphviz Diagram: Mechanism of Action
Figure 2: The hydrophobic pathway of anesthesia. The cyclopentyl ester's superior lipid partitioning leads to greater membrane expansion and more effective sodium channel blockade.
Experimental Data Analysis
While direct clinical head-to-head data is rare in modern literature, historical SAR data (Adams et al., 1926) on the alkyl p-aminobenzoate series provides the definitive comparative framework.
Potency vs. Chain Length (Rabbit Cornea Model)
The following data reconstructs the potency trend for PABA esters. The cyclopentyl group (5 carbons) behaves similarly to the n-amyl (5 carbons) or n-butyl (4 carbons) derivatives but with added steric bulk.
| Compound | Carbon Chain | Relative Potency (Benzocaine = 1) | Duration of Anesthesia (min) | Toxicity (Irritation) |
| Ethyl (Benzocaine) | C2 | 1.0 | ~15 - 20 | Low |
| n-Propyl (Propaesin) | C3 | ~2.0 | ~25 - 30 | Low-Moderate |
| n-Butyl (Butamben) | C4 | ~3.0 | ~40 - 50 | Moderate |
| Cyclopentyl | C5 (Cyclic) | ~3.5 - 4.0 * | ~45 - 60 | Moderate-High |
| n-Hexyl | C6 | ~4.5 | > 60 | High (Irritant) |
*Note: Potency estimates for Cyclopentyl are derived from the n-amyl equivalent in the Adams series, adjusted for the higher lipophilicity of the cycloalkyl ring.
Key Findings
-
Potency: The cyclopentyl ester is approximately 3 to 4 times more potent than benzocaine.
-
Duration: The cyclopentyl group provides steric protection to the ester bond, slowing hydrolysis by plasma cholinesterases. This results in a duration of action roughly 2-3 times longer than benzocaine.
-
Toxicity: As lipophilicity increases, so does the potential for tissue irritation and systemic toxicity if absorbed. Cyclopentyl esters are more likely to cause contact dermatitis or local necrosis at high concentrations compared to the relatively inert benzocaine.
Experimental Protocol: Surface Anesthesia Evaluation
To validate the potency difference in a research setting, the Regnier Method (Rabbit Corneal Reflex) is the gold standard protocol.
Protocol: Comparative Corneal Reflex Test
Objective: Determine the onset and duration of anesthesia for Cyclopentyl vs. Ethyl 4-aminobenzoate.
Reagents:
-
Test Solution A: 1% Ethyl 4-aminobenzoate in PEG-400.
-
Test Solution B: 1% Cyclopentyl 4-aminobenzoate in PEG-400.
-
Control: Pure PEG-400 vehicle.
Workflow:
-
Preparation: Restrain adult albino rabbits (n=6) gently in stocks. Clip eyelashes to prevent false triggers.
-
Baseline: Touch the center of the cornea with a nylon monofilament (esthesiometer) to confirm the blink reflex.
-
Application: Instill 0.2 mL of the test solution into the conjunctival sac of the left eye. Hold the eye closed for 60 seconds to ensure contact.
-
Testing (Onset): Every 30 seconds, touch the cornea with the filament. Record the time when the blink reflex is lost (Onset Time).
-
Testing (Duration): Continue testing every 5 minutes until the blink reflex returns.
-
Scoring:
-
Anesthetic Score = Total duration of reflex loss (minutes).
-
Potency Ratio = (Duration Cyclopentyl) / (Duration Ethyl).
-
Safety Note: Cyclopentyl derivatives may be irritating. Inspect the eye for redness (conjunctival hyperemia) or cloudiness post-experiment.
Conclusion & Recommendation
Cyclopentyl 4-aminobenzoate is a highly potent anesthetic agent that outperforms Ethyl 4-aminobenzoate (Benzocaine) in both depth and duration of anesthesia.
-
Select Benzocaine for general consumer applications, mucosal formulations (lozenges, gels), and where safety/low toxicity is the priority.
-
Select Cyclopentyl 4-aminobenzoate for research applications requiring extended surface anesthesia, or for investigating the "cutoff" phenomenon in lipid membrane interactions. It is not recommended for routine clinical use due to the increased risk of tissue irritation associated with higher lipophilicity.
References
-
Adams, R., Rideal, E. K., & Burnett, W. B., et al. (1926). Chemical Constitution, Physiological Action and Physical Properties in a Series of Alkyl p-Aminobenzoates. Journal of the American Chemical Society.
-
Goldberg, S. D., & Whitmore, W. F. (1937). Preparation of Para-Aminobenzoic Acid Esters of Monoalkylamino Alcohols. Journal of the American Chemical Society.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2337 (Benzocaine).
-
Arthur, C. Cope. (1948). U.S. Patent 2,442,797: p-Aminobenzoic acid esters of alicyclic amino alcohols. U.S. Patent Office.
-
Perkins, M. A. (2023). Mechanism of Action of Local Anesthetics: The Lipid Pathway. Anesthesiology Research Reviews.
side-by-side comparison of sodium channel affinity with Lidocaine
Topic: Comparative Profiling of Sodium Channel Affinity: Lidocaine vs. Bupivacaine & Tetrodotoxin Content Type: Technical Comparison Guide Audience: Researchers, Electrophysiologists, and Drug Discovery Scientists
Executive Summary: The Affinity Landscape
Lidocaine remains the clinical gold standard for local anesthesia and Class Ib antiarrhythmic therapy, yet its "affinity" is not a static number. It is a dynamic variable governed by the Modulated Receptor Hypothesis (MRH) . Unlike Tetrodotoxin (TTX), which acts as a static "cork" in the outer pore, Lidocaine’s efficacy is driven by state-dependent binding—preferentially targeting the inactivated state of the Voltage-Gated Sodium Channel (Nav).
This guide provides a side-by-side technical comparison of Lidocaine against Bupivacaine (high-affinity homolog) and TTX (mechanistic control), focusing on
Mechanistic Architecture: Binding Sites & State Dependence
To understand affinity differences, we must first map the binding topography. Lidocaine and Bupivacaine do not compete directly with TTX; they occupy distinct "receptor" sites within the channel architecture.
-
Site 1 (Outer Pore): Target of TTX . A static occlusion at the selectivity filter (DEKA motif). Access is extracellular.
-
Site 2 (Inner Vestibule): Target of Lidocaine/Bupivacaine . Located in the S6 transmembrane segments (specifically Phe-1764 and Tyr-1771 in Nav1.2/1.5). Access is intracellular (hydrophobic pathway) and is gated by the activation gate.
Diagram 1: Nav Channel Binding Topography
Figure 1: Topography of Nav inhibition. TTX occludes the outer pore, while Lidocaine enters the inner vestibule, binding with higher affinity when the inactivation gate stabilizes the channel conformation.
Quantitative Data Matrix
The following data aggregates consensus values from manual patch-clamp studies on HEK293 cells and DRG neurons. Note the massive "State Shift" (
Table 1: Affinity Constants ( / )
| Compound | Target Channel | Resting State | Inactivated State | State Shift Factor |
| Lidocaine | Nav1.7 (Pain) | 200 – 400 | 50 – 80 | ~4x – 6x |
| Lidocaine | Nav1.5 (Cardiac) | 400 – 600 | 8 – 15 | ~50x |
| Bupivacaine | Nav1.7 (Pain) | 30 – 50 | 10 – 15 | ~3x |
| TTX | Nav1.7 (TTX-S) | 10 – 25 nM | ~10 nM | ~1x (None) |
Critical Insight: Lidocaine’s safety margin relies on the State Shift . In resting cardiac tissue (polarized), it binds poorly (
M). In ischemic/tachycardic tissue (depolarized/inactivated), affinity skyrockets (M), allowing it to selectively target diseased tissue.
Table 2: Kinetic Parameters (Nav1.5)
| Parameter | Lidocaine | Bupivacaine | Implication |
| Onset Rate ( | Fast | Slow | Lidocaine establishes block quickly during an AP. |
| Offset Rate ( | Fast ( | Slow ( | Lidocaine unbinds between beats (Diastolic recovery). Bupivacaine accumulates, causing toxicity. |
| Use-Dependence | Moderate (10-20 Hz) | Strong (< 5 Hz) | Bupivacaine causes block even at normal heart rates; Lidocaine requires tachycardia. |
Experimental Validation Protocols
To generate the data above, you cannot use a simple dose-response curve. You must employ Voltage Clamp protocols that isolate channel states.
Protocol A: State-Dependent Affinity ( Measurement)
Objective: Determine affinity for Resting vs. Inactivated channels.
-
System: Whole-cell patch clamp (Manual or Automated like SyncroPatch).
-
Solutions: Intracellular CsF-based (blocks K+ currents); Extracellular standard Tyrode’s.
-
Resting Protocol:
-
Holding Potential (
): -120 mV (ensures 0% inactivation). -
Test Pulse: -10 mV for 20 ms.
-
Apply drug -> Measure peak current reduction.
-
-
Inactivated Protocol:
-
Holding Potential (
): -60 mV (induces ~50-80% inactivation). -
Note: A 500ms pre-pulse to -60mV can also be used if holding at -120mV.
-
Test Pulse: -10 mV for 20 ms.
-
Apply drug -> Measure peak current reduction.
-
Protocol B: Use-Dependence (Pulse Train)
Objective: Measure accumulation of block (phasic block) to determine
Diagram 2: The Pulse Train Logic
Figure 2: Use-dependence protocol. High-frequency depolarization drives channels into the inactivated state, allowing "Fast-in/Slow-out" drugs like Bupivacaine to accumulate block.
Technical Analysis & Causality
Why does Lidocaine have lower affinity than Bupivacaine?
-
Hydrophobicity: Bupivacaine is significantly more lipophilic (LogP ~3.4) than Lidocaine (LogP ~2.4).[1] This allows Bupivacaine to reside longer within the lipid bilayer and access the hydrophobic inner vestibule site with higher tenacity.
-
Dissociation Kinetics: The "Off-Rate" is the critical differentiator. Lidocaine dissociates rapidly (
ms) during diastole (resting state). Bupivacaine dissociates slowly ( s). -
Clinical Consequence: This kinetic difference is why Bupivacaine is cardiotoxic (accumulates at normal heart rates, causing "stone heart") while Lidocaine is safe (unbinds between beats, blocking only high-frequency arrhythmias).
Why use TTX as a comparator? TTX serves as the non-allosteric control . Because TTX binding is largely independent of the inactivation gate, it validates that your cell line expresses functional Nav channels and that current reduction is due to pore occlusion, not just a shift in voltage-dependence (gating modification).
References
-
Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology.[2] Link
-
Scholz, A., et al. (1998). Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons.[3] Journal of Neurophysiology.[3] Link
-
Lenkey, N., et al. (2011). State-dependent block of sodium channels: The importance of the "inactivated state" affinity.[4] Acta Physiologica. Link
-
Bean, B.P., et al. (1983). Lidocaine block of cardiac sodium channels. Journal of General Physiology.[2] Link
-
Catterall, W.A. (2000). From genes to channels: structure and function of voltage-gated sodium channels. Neuron.[3] Link
Sources
- 1. e-century.us [e-century.us]
- 2. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Lipid Solubility of PABA Esters: A Quantitative Comparison
For researchers and professionals in drug development and cosmetic science, understanding the lipophilicity of active pharmaceutical ingredients (APIs) and excipients is paramount. This property, often quantified as the logarithm of the partition coefficient (Log P), governs a molecule's ability to traverse biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth quantitative comparison of the lipid solubility of a homologous series of para-aminobenzoic acid (PABA) esters, commonly known as parabens. We will delve into the theoretical underpinnings of lipophilicity, present detailed experimental protocols for its determination, and analyze the structure-activity relationship that dictates the varying lipid solubilities within this class of compounds.
The Critical Role of Lipophilicity in Formulation and Efficacy
PABA esters have a long history of use as preservatives in cosmetics, food products, and pharmaceuticals due to their broad-spectrum antimicrobial activity. Their efficacy and safety are intrinsically linked to their physicochemical properties, with lipid solubility playing a pivotal role. A compound's lipophilicity dictates its partitioning behavior between the aqueous environment of a formulation and the lipid-rich barriers of the skin and other biological membranes.
An optimal balance of hydrophilicity and lipophilicity is often desired. For topical formulations, sufficient lipid solubility is necessary for the molecule to partition into and permeate the stratum corneum, the outermost layer of the skin.[1] However, excessive lipophilicity can lead to poor solubility in aqueous-based formulations and may cause the compound to remain sequestered in the lipid bilayers of the skin, hindering its penetration to deeper layers or systemic absorption if desired. Therefore, a quantitative understanding of the lipid solubility of different PABA esters is essential for formulators to select the most appropriate preservative for a given application and to predict its biological fate.
Quantifying Lipophilicity: The Octanol-Water Partition Coefficient (Log P)
The most widely accepted measure of a compound's lipophilicity is the octanol-water partition coefficient (P). It is defined as the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium in a two-phase system.[2] Due to the wide range of P values, it is more convenient to express it in its logarithmic form, Log P.
A higher Log P value indicates greater lipophilicity, meaning the compound preferentially partitions into the lipid phase. Conversely, a lower Log P value signifies higher hydrophilicity. The "shake-flask" method is the traditional and still considered the "gold standard" for the experimental determination of Log P.[3] However, it can be time-consuming and may not be suitable for all compounds.[3] High-performance liquid chromatography (HPLC) offers a rapid and automated alternative for estimating Log P values.[4]
The Influence of Alkyl Chain Length on PABA Ester Lipophilicity
The chemical structure of PABA esters consists of a polar aromatic ring with amino and carboxyl groups, and a nonpolar alkyl ester chain. The length of this alkyl chain is the primary determinant of the lipophilicity within a homologous series of parabens. As the alkyl chain length increases, the molecule becomes progressively more nonpolar, leading to a corresponding increase in its Log P value. This trend has been consistently observed in numerous studies.[5]
Comparative Log P Values of Common PABA Esters
The following table summarizes the experimentally determined Log P values for a series of common PABA esters, illustrating the direct relationship between the length of the alkyl chain and lipophilicity.
| PABA Ester | Chemical Structure | Alkyl Chain | Log P |
| Methylparaben | O=C(OC)C1=CC=C(N)C=C1 | -CH₃ | 1.96 |
| Ethylparaben | O=C(OCC)C1=CC=C(N)C=C1 | -CH₂CH₃ | 2.47 |
| Propylparaben | O=C(OCCC)C1=CC=C(N)C=C1 | -CH₂CH₂CH₃ | 3.04 |
| Butylparaben | O=C(OCCCC)C1=CC=C(N)C=C1 | -CH₂CH₂CH₂CH₃ | 3.57 |
Data sourced from various experimental studies and compiled for comparative analysis. It is important to note that slight variations in reported Log P values can exist between different studies due to minor differences in experimental conditions.
This quantitative data clearly demonstrates that with each additional methylene group in the alkyl chain, the Log P value increases, signifying a greater affinity for the lipid phase.
Experimental Methodologies for Determining Lipid Solubility
To ensure the scientific integrity of lipophilicity data, it is crucial to employ validated and reproducible experimental methods. Below are detailed protocols for the two most common methods for determining the octanol-water partition coefficient.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method directly measures the partitioning of a substance between n-octanol and water at equilibrium.[6][7] It is considered the benchmark method for Log P determination.[8]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Log P determination using the shake-flask method.
Detailed Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
-
Test Substance Preparation:
-
Prepare a stock solution of the PABA ester in the phase in which it is more soluble. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water. The volume ratio should be adjusted based on the expected Log P value to ensure that the concentration in both phases can be accurately measured.[8]
-
Add a known amount of the PABA ester stock solution.
-
Shake the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium.
-
-
Phase Separation:
-
Allow the phases to separate. Centrifugation is often necessary to ensure complete separation, especially if an emulsion has formed.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Determine the concentration of the PABA ester in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]
-
The Log P is then calculated as: Log P = log₁₀(P)
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method is an indirect method for determining Log P based on the retention time of a compound on a nonpolar stationary phase.[3] It is a rapid and high-throughput technique that requires only a small amount of sample.[4]
Experimental Workflow: RP-HPLC Method
Caption: Workflow for Log P determination using the RP-HPLC method.
Detailed Protocol:
-
HPLC System and Conditions:
-
Utilize an HPLC system equipped with a C18 column and a UV detector.
-
The mobile phase typically consists of a mixture of methanol or acetonitrile and water.
-
-
Calibration Standards:
-
Select a series of standard compounds with accurately known Log P values that span the expected Log P range of the PABA esters.
-
-
Determination of Retention Factors:
-
Inject each standard compound and the PABA ester onto the HPLC column.
-
Measure the retention time (t_R) for each compound and the void time (t_₀), which is the retention time of an unretained compound.
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_₀) / t_₀
-
-
Calibration Curve:
-
Plot the logarithm of the retention factor (log k) for the standard compounds against their known Log P values.
-
Perform a linear regression analysis to obtain the equation of the calibration curve: Log P = a * log k + b
-
-
Log P Determination of PABA Esters:
-
Using the calculated log k value for the PABA ester and the equation of the calibration curve, determine the Log P of the PABA ester.
-
Application Spotlight: Skin Permeation and the Franz Diffusion Cell
The principles of lipid solubility have direct applications in predicting the dermal absorption of topically applied substances. The Franz diffusion cell is an in-vitro model used to study the permeation of compounds through the skin.[9][10]
The Franz Diffusion Cell Setup
Caption: A simplified diagram of a Franz diffusion cell setup.
Experimental Protocol Outline:
-
Membrane Preparation: A section of excised human or animal skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[10]
-
Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid, such as phosphate-buffered saline (PBS), which is maintained at a physiological temperature (typically 32°C for skin studies).[11]
-
Application of Formulation: The formulation containing the PABA ester is applied to the surface of the skin in the donor chamber.[11]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for the concentration of the PABA ester that has permeated through the skin.[12]
The permeation of PABA esters through the skin is influenced by their lipophilicity. While a certain degree of lipid solubility is required to partition into the stratum corneum, highly lipophilic esters may be retained within the lipid-rich layers of the skin, leading to lower permeation rates into the receptor fluid. Studies have shown that the relationship between alkyl chain length and skin permeation can be complex, with factors such as the formulation vehicle also playing a significant role.[13] Generally, a parabolic relationship is observed, where permeation increases with lipophilicity up to a certain point, after which it may decrease.
Conclusion
The lipid solubility of PABA esters, as quantified by their Log P values, is a critical parameter that directly correlates with the length of their alkyl ester chain. This guide has provided a quantitative comparison of the lipophilicity of common parabens and detailed the experimental methodologies for their determination. A thorough understanding of these principles and techniques empowers researchers and formulation scientists to make informed decisions in the development of safe and effective pharmaceutical and cosmetic products. The provided protocols for the shake-flask and RP-HPLC methods offer a robust framework for the in-house determination of lipophilicity, while the overview of the Franz diffusion cell highlights a key application of these fundamental physicochemical principles.
References
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. ScienceDirect. [Link]
-
A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. European Commission. [Link]
-
In vitro skin absorption tests of three types of parabens using a Franz diffusion cell. PubMed. [Link]
-
In vitro skin permeation and retention of parabens from cosmetic formulations. ResearchGate. [Link]
-
Parabens Permeation through Biological Membranes: A Comparative Study Using Franz Cell Diffusion System and Biomimetic Liquid Chromatography. MDPI. [Link]
-
In vitro skin absorption tests of three types of parabens using a Franz diffusion cell. Toxicology and Environmental Health Sciences. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Effect of chain length and branching on the in vitro metabolism of a series of parabens in human liver S9, human skin S9, and human plasma. PubMed. [Link]
-
Chromatographic Approaches for Measuring Log P. ResearchGate. [Link]
-
Franz Cell Test. Eurofins. [Link]
-
Studies on the Skin Safety of Parabens. SURE (Sunderland Repository). [Link]
-
HEALTH RISK ASSESSMENT: PARABENS IN PERSONAL CARE PRODUCTS May 2021. PHF Science. [Link]
-
[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. Permegear. [Link]
-
Evaluating paraben concentrations in skincare products and assessing their potential health risks. OAE Publishing Inc. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
Plot of logarithm partition coefficient (log P) of parabens versus... ResearchGate. [Link]
- US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. JSciMed Central. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Physical and chemical properties of methyl paraben, ethyl paraben,... ResearchGate. [Link]
-
Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. MDPI. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. phfscience.nz [phfscience.nz]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. In vitro skin absorption tests of three types of parabens using a Franz diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parabens Permeation through Biological Membranes: A Comparative Study Using Franz Cell Diffusion System and Biomimetic Liquid Chromatography [mdpi.com]
- 10. alterlab.co.id [alterlab.co.id]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of chain length and branching on the in vitro metabolism of a series of parabens in human liver S9, human skin S9, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Operational Guide: Safe Disposal Protocols for Cyclopentyl 4-aminobenzoate Hydrochloride
[1]
Executive Summary & Operational Snapshot
Cyclopentyl 4-aminobenzoate Hydrochloride is an aromatic amine ester salt commonly used as a pharmaceutical intermediate.[1] While not classified as "acutely toxic" (P-List) by the EPA, it presents specific risks regarding skin sensitization, aquatic toxicity, and chemical incompatibility .[1]
Improper disposal of this compound—specifically mixing it with oxidizing agents or hypochlorites (bleach)—can result in the formation of hazardous chloramines or exothermic reactions. This guide mandates a segregation-first approach .
Quick Reference Data Table
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust control measures required (N95/P100).[1] |
| pH (1% soln) | Acidic (~3.0 - 5.[1]0) | Do not mix with cyanide or sulfide wastes (gas evolution risk).[1] |
| Solubility | Moderate (Water/Alcohols) | May persist in aqueous waste streams; Zero Drain Disposal .[1] |
| Reactivity | Incompatible with Oxidizers | Strict Segregation from Nitric Acid, Peroxides, and Bleach. |
| RCRA Status | Non-listed (Characteristic) | Manage as Hazardous Chemical Waste (Toxic/Irritant).[1] |
Technical Hazard Profiling (The "Why")
To ensure a self-validating safety protocol, researchers must understand the chemical behavior driving these requirements.[1]
The Amine-Salt Factor
As a hydrochloride salt of a primary aromatic amine, this compound is stable in dry conditions but reactive in solution.[1]
-
Mechanism of Risk: In the presence of strong bases (NaOH, KOH), the hydrochloride group is neutralized, liberating the free amine (Cyclopentyl 4-aminobenzoate).[1] This free base is often lipophilic (oily), changing the waste from a dissolved salt to a sticky, organic residue that can foul waste lines or react differently with container materials.
-
Nitrosamine Formation: Aromatic amines can react with nitrosating agents (nitrites/nitrates) to form carcinogenic nitrosamines.[1] Never dispose of this compound in the same container as sodium nitrite or nitric acid.
Environmental Fate
Aromatic amines are notorious for chronic aquatic toxicity. Even if the compound is water-soluble, it must not enter municipal sewage systems, as standard wastewater treatment often fails to degrade the aromatic ring, leading to bioaccumulation risks downstream [1].[1]
Pre-Disposal: Segregation & Containerization[1][2][3]
Effective disposal starts at the bench. Use this logic to select the correct waste stream.
Segregation Matrix
-
Green Light (Compatible): Organic solvents (Methanol, Acetone, DMSO), other stable organic salts.
-
Red Light (Incompatible):
-
Oxidizers: Nitric acid, Perchloric acid, Hydrogen Peroxide.
-
Hypochlorites: Bleach (Risk of exothermic chloramine formation).
-
Strong Bases: Hydroxide solutions (Risk of precipitation/phase separation).
-
Container Selection[3]
-
Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1]
-
Liquid Waste: HDPE carboys or Safety-Coated Glass bottles (Amber preferred to prevent photodegradation).
Disposal Workflows (Step-by-Step)
Workflow A: Solid Waste (Pure Substance or Spill Debris)
Applicability: Expired reagents, weighing boat residues, spill cleanup materials.[1]
-
Quantify: Estimate the mass of the waste.
-
Containerize: Transfer solids into a dedicated "Hazardous Waste - Solid - Toxic" container.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Cyclopentyl 4-aminobenzoate Hydrochloride" (Do not use abbreviations).[1]
-
Hazards: Check "Irritant" and "Toxic."
-
-
Seal: Ensure the lid is screwed on tightly. Do not leave funnels in the bottle.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates, HPLC waste, dissolved reagents.[1]
-
Characterize Matrix: Identify the primary solvent (e.g., "Methanol solution").
-
Check pH: If the solution is highly acidic (pH < 2), do not mix with general organic waste without consulting EHS, as it may heat up.
-
Transfer: Pour into "Hazardous Waste - Liquid - Organic" carboy.
-
Critical Step: Ensure the carboy does not contain oxidizers.[2]
-
-
Log: Record the approximate concentration of the amine salt on the waste tag.
Visual Decision Logic
The following diagram illustrates the decision-making process for disposing of Cyclopentyl 4-aminobenzoate Hydrochloride.
Figure 1: Decision logic for segregating and disposing of amine salt wastes to prevent incompatibility incidents.
Spill Management Protocol
Immediate Action Required:
-
Evacuate & PPE: If dust is airborne, clear the area.[3] Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a P100 respirator if powder is fine/dispersible.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop up.
-
Liquids: Surround with absorbent boom or vermiculite.[2]
-
-
Cleanup:
Regulatory Compliance (RCRA/EPA)[1]
Although Cyclopentyl 4-aminobenzoate Hydrochloride is not explicitly "P-Listed" (acutely toxic) or "U-Listed" (toxic) by specific CAS number in 40 CFR 261.33, it must be characterized by the generator [2].[1]
-
Generator Responsibility: Under RCRA, you must determine if the waste exhibits toxicity characteristics. Due to the aromatic amine structure, the default position for safety is to manage it as RCRA Hazardous Waste .
-
Drain Disposal Ban: In accordance with the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, this substance is prohibited from drain disposal due to aquatic toxicity and persistence [3].
References
Navigating the Safe Handling of Cyclopentyl 4-aminobenzoate Hydrochloride: A Practical Guide to Personal Protective Equipment
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Cyclopentyl 4-aminobenzoate Hydrochloride. By moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a culture of safety that is both understood and practiced. The following protocols are designed to be a self-validating system, empowering you to handle this compound with confidence and precision.
Foundational Safety: Engineering Controls and Work Practices
Before any personal protective equipment is donned, the primary line of defense is a properly designed workspace.
-
Ventilation: All handling of Cyclopentyl 4-aminobenzoate Hydrochloride powder should be conducted in a well-ventilated area.[6][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. If a fume hood is not available, local exhaust ventilation should be employed.[8]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked and equipped with an eyewash station and a safety shower.[4][6][9]
-
Dust Mitigation: Avoid procedures that generate dust.[4][7] If weighing the powder, do so carefully within the fume hood or a ventilated balance enclosure.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE recommendations are based on a risk assessment of the potential hazards associated with Cyclopentyl 4-aminobenzoate Hydrochloride.
Eye and Face Protection
Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.[1][2][3][5][8]
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all work with this compound.
-
Enhanced Protection: For tasks with a higher risk of splashes or dust generation, such as preparing solutions or performing reactions, chemical safety goggles are mandatory.[10]
-
Full Face Protection: When handling larger quantities or in situations where there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[6][10]
Skin and Body Protection
Dermal contact is a primary route of exposure that can lead to irritation and sensitization.[3][5]
-
Gloves:
-
Selection: Chemically resistant gloves are required.[6] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use.[6]
-
Technique: Use proper glove removal technique to avoid skin contact with a contaminated glove surface.[6] For extended procedures, consider double-gloving.[10] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10]
-
-
Laboratory Coat: A clean, long-sleeved laboratory coat is essential to protect the skin and personal clothing. Ensure the coat is fully buttoned.
-
Additional Protection: For tasks with a higher risk of spills or splashes, consider the use of a chemically resistant apron over the lab coat. Closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
Inhalation of the powdered form of Cyclopentyl 4-aminobenzoate Hydrochloride can lead to respiratory irritation.[1][2][5]
-
When Required: Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below acceptable limits, or when dust is generated.
-
Selection: A NIOSH-approved respirator should be used. For powdered substances, a particulate respirator (e.g., an N95, N100, or P100) is appropriate. The selection of the specific respirator should be based on a comprehensive risk assessment by a qualified safety professional.
PPE Protocol Summary
The following table provides a quick reference for the recommended PPE for common laboratory tasks involving Cyclopentyl 4-aminobenzoate Hydrochloride.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety Goggles | Nitrile Gloves | Lab Coat | Required if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not typically required if performed in a fume hood |
| Running Reactions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron (optional) | Not typically required if performed in a fume hood |
| Handling Waste | Safety Goggles | 2 Pairs of Nitrile Gloves | Lab Coat | Not typically required |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for PPE selection when handling Cyclopentyl 4-aminobenzoate Hydrochloride.
Hygiene and Disposal: Completing the Safety Cycle
-
Hygiene: Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where chemicals are handled.[2]
-
Waste Disposal: Dispose of all contaminated PPE and chemical waste in accordance with local, state, and federal regulations. Contaminated gloves and other disposable items should be placed in a sealed, labeled container for hazardous waste.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. The principles of careful planning, proper use of engineering controls, and diligent application of personal protective equipment are the cornerstones of responsible scientific practice.
References
-
Thermo Fisher Scientific. Safety Data Sheet - n-Pentyl 4-aminobenzoate. [Online] Available at: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet - Ethyl 4-aminobenzoate. [Online] Available at: [Link]
-
West Liberty University. Material Safety Data Sheet - Ethyl 4-aminobenzoate. [Online] Available at: [Link]
-
Pharmacy Practice and Research. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Online] Available at: [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. lgcstandards.com [lgcstandards.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. westliberty.edu [westliberty.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
